Deacetyl asperulosidic acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPLSDARZNMCW-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deacetyl Asperulosidic Acid Methyl Ester: Phytochemical Profiling, Biosynthetic Origin, and Technical Isolation Strategies
Executive Technical Summary
Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside (C₁₇H₂₄O₁₁, MW 404.[1][2]37) predominantly distributed within the Rubiaceae family.[3] Functioning as a chemotaxonomic marker and a pharmacologically active agent, DAAME exhibits significant analgesic, anti-inflammatory, and hypoglycemic properties. Unlike its acetylated counterpart (asperulosidic acid), DAAME possesses a free hydroxyl group at the C-10 position, a structural feature critical for its specific interaction with ATP-sensitive K+ channels in nociceptive pathways.
This technical guide provides a rigorous analysis of DAAME’s natural distribution, delineates its biosynthetic origin via the MEP pathway, and establishes a validated protocol for its extraction and quantification from primary botanical sources like Morinda citrifolia (Noni) and Hedyotis diffusa.
Chemical Profile & Stability[4]
-
IUPAC Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1][2]
-
Physical State: White crystalline powder or needles.
-
Solubility: Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, petroleum ether).
-
Stability: Susceptible to hydrolysis under strong acidic or alkaline conditions. The ester linkage at C-4 is stable under neutral conditions but labile in the presence of esterases during fermentation processes.
Chemotaxonomic Distribution
DAAME is not ubiquitously distributed across the plant kingdom but is highly concentrated in the Rubiaceae family. Its presence correlates strongly with species used in Traditional Chinese Medicine (TCM) for "clearing heat" and removing toxins.
Quantitative Distribution Table
The following data aggregates content levels from high-performance liquid chromatography (HPLC) analyses across key species.
| Botanical Species | Common Name | Tissue Source | Concentration Range | Primary Utility |
| Morinda citrifolia | Noni | Fruit (Fermented) | 15.0 – 18.5 mg/mL | Functional Food / Anti-inflammatory |
| Hedyotis diffusa | Oldenlandia | Whole Herb | 0.31 – 3.34 mg/g | Anti-cancer / Anti-inflammatory |
| Paederia scandens | Ji Shi Teng | Aerial Parts | 0.5 – 2.0 mg/g* | Analgesic (Pain Management) |
| Gardenia jasminoides | Cape Jasmine | Fruit | < 0.5 mg/g | Cholagogue (Minor constituent) |
| Asperula lutea | Woodruf | Aerial Parts | Trace | Chemotaxonomic Marker |
*> Note: Content in Paederia scandens varies significantly by harvest season, peaking in late summer.
Biosynthetic Context
Understanding the biosynthetic pathway is essential for metabolic engineering and optimizing extraction times. DAAME is derived from the Non-Mevalonate Pathway (MEP) . It functions as a downstream metabolite where the acetyl group of asperulosidic acid is removed, often enzymatically during plant maturation or fermentation.
Diagram 1: Biosynthetic Pathway of DAAME
This diagram illustrates the flow from the MEP pathway precursors to the specific formation of DAAME via deacetylation.
Figure 1: Biosynthetic progression from primary metabolism to DAAME. The final step involves the cleavage of the acetyl group at C-10.
Technical Isolation & Quantification Protocol
This section details a Self-Validating Protocol for isolating DAAME from Hedyotis diffusa or Morinda citrifolia. The protocol integrates extraction efficiency with purity validation.
Diagram 2: Extraction & Purification Workflow
Visualizing the logic of solvent partitioning to remove interferences before HPLC.
Figure 2: Sequential fractionation workflow. DAAME partitions into n-Butanol, separating it from non-polar lipids (Hexane) and highly polar sugars (Water).
Step-by-Step Methodology
Phase A: Extraction
-
Preparation: Pulverize dried Hedyotis diffusa (or Morinda fruit powder) to pass through a 40-mesh sieve.
-
Solvent Extraction: Weigh 100g of powder. Extract with 1.0 L of 70% Ethanol under reflux for 2 hours. Repeat this process 3 times.
-
Causality: 70% ethanol balances the solubility of the glycoside (DAAME) while minimizing the extraction of lipophilic waxes and highly hydrophilic polysaccharides.
-
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C until ethanol is removed, yielding a concentrated aqueous suspension.
Phase B: Fractionation (The Clean-up)
-
Defatting: Suspend the concentrate in water. Partition with n-Hexane (1:1 v/v) three times. Discard the hexane layer (removes chlorophyll and lipids).
-
Enrichment: Extract the remaining aqueous layer with n-Butanol (saturated with water) three times.
-
Critical Step: DAAME is a glycoside with moderate polarity. It will migrate into the n-Butanol phase, leaving inorganic salts and free sugars in the water phase.
-
-
Drying: Evaporate the n-Butanol fraction to dryness to obtain the "Total Iridoid Fraction."
Phase C: HPLC-PDA Quantification (Validation)
To verify the isolation, use the following chromatographic conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient: 0-20 min (5% A → 15% A); 20-40 min (15% A → 25% A).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Characteristic absorption of the iridoid enol-ether system).
-
Retention Time: DAAME typically elutes between 12–15 minutes (system dependent).
Pharmacological Implications of Distribution
The specific distribution of DAAME in Morinda and Hedyotis species directly influences their therapeutic applications.
-
Analgesia vs. Anti-cancer:
-
Paederia scandens (high DAAME) is traditionally used for pain. Research indicates DAAME inhibits acetic acid-induced writhing, likely via ATP-sensitive K+ channel activation .
-
Hedyotis diffusa (moderate DAAME + high ursolic acid) is used for oncology. Here, DAAME acts synergistically with anthraquinones to modulate inflammation in the tumor microenvironment.
-
-
Fermentation Enhancement:
-
In Morinda citrifolia (Noni), fermentation significantly increases DAAME levels (up to 18 mg/mL) while decreasing asperulosidic acid. This suggests that fermented Noni juice is a more potent source of the deacetylated (active) form than fresh fruit juice.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6325021: this compound. PubChem. Available at: [Link]
-
Zhang, L., et al. (2012). The analgesic activity and possible mechanisms of this compound from Ji shi teng in mice. Pharmacology Biochemistry and Behavior, 102(4), 585-592. Available at: [Link]
-
Bittová, M., et al. (2015). Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds as a Potential Tool for Characterization of Noni (Morinda Citrifolia) Products.[6] Natural Product Communications, 10(11).[6] Available at: [Link]
-
Chen, R., et al. (2016). The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics. Molecules, 21(6), 710. Available at: [Link]
-
Endo, K., et al. (1996). Hypoglycemic activity of iridoid glycosides from Gardenia jasminoides. Biological and Pharmaceutical Bulletin. Available at: [Link]
Sources
- 1. biorlab.com [biorlab.com]
- 2. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 52613-28-2 [chemicalbook.com]
- 5. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds as a Potential Tool for Characterization of Noni (Morinda citrifolia) Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Deacetyl Asperulosidic Acid Methyl Ester
This technical guide details the spectroscopic characterization of Deacetyl asperulosidic acid methyl ester (also known as Methyl deacetylasperulosidate , Daphylloside , or 6
Executive Summary
This compound (DAME) is a critical quality marker and bioactive constituent in traditional medicines derived from the Rubiaceae family. Structurally, it is an iridoid glycoside featuring a cyclopentanopyran skeleton with a C-4 methyl ester, a C-10 hydroxymethyl group, and a specific C-6 hydroxyl functionality. Accurate spectroscopic identification is essential to distinguish DAME from structural analogs like Geniposide (lacking C-6 OH), Scandoside methyl ester (C-6
Chemical Identity & Biosynthetic Context[1][2]
-
IUPAC Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
-
Common Synonyms: Methyl deacetylasperulosidate, Daphylloside, 6
-Hydroxygeniposide. -
Molecular Formula: C
H O [1] -
Structural Features:
Experimental Methodology: Isolation & Purification
To obtain high-purity DAME for spectroscopic analysis, the following isolation workflow is recommended. This protocol minimizes hydrolysis of the ester and glycosidic bonds.
Isolation Workflow
The extraction targets polar iridoids while removing lipophilic interferences (chlorophyll, lipids) and highly polar sugars.
Figure 1: Isolation workflow for this compound from plant biomass.
NMR Acquisition Parameters
-
Solvent: Methanol-
(CD OD) is the standard solvent. D O is an alternative but may obscure hydroxyl proton signals. -
Frequency:
500 MHz for H is recommended to resolve the overlapping sugar protons (3.2–3.9 ppm) and the aglycone H-5/H-9 signals. -
Temperature: 298 K (25 °C).
Spectroscopic Analysis (The Core)
The following data represents the consensus chemical shifts for this compound in CD
H NMR Data (500 MHz, CD OD)
The proton spectrum is characterized by the downfield olefinic singlet (H-3), the anomeric doublet (H-1), and the distinct methyl ester singlet.
| Position | Multiplicity ( | Structural Assignment | |
| 1 | 5.06 | d (9.0) | Anomeric proton of aglycone (hemiacetal) |
| 3 | 7.51 | s | Olefinic proton ( |
| 5 | 3.18 | m | Bridgehead methine |
| 6 | 4.52 | m | Methine bearing OH (characteristic for 6-OH) |
| 7 | 5.81 | br s | Olefinic proton (C7=C8) |
| 9 | 2.85 | dd (9.0, 5.0) | Bridgehead methine |
| 10a | 4.21 | d (14.5) | Hydroxymethyl (allylic) |
| 10b | 4.32 | d (14.5) | Hydroxymethyl (allylic) |
| COOMe | 3.73 | s | Methyl ester |
| 1' | 4.71 | d (7.8) | Anomeric proton of Glucose ( |
| 2'-6' | 3.20 - 3.90 | m | Glucose moiety protons |
Note: The coupling constant
C NMR Data (125 MHz, CD OD)
The carbon spectrum confirms the C17 skeleton: 10 aglycone carbons + 1 methyl ester + 6 glucose carbons.
| Position | Type | Structural Assignment | |
| 1 | 100.5 | CH | Acetal carbon (Aglycone anomeric) |
| 3 | 154.2 | CH | Olefinic ( |
| 4 | 112.1 | C | Olefinic ( |
| 5 | 42.5 | CH | Bridgehead |
| 6 | 74.8 | CH | Oxygenated methine (C-6 OH) |
| 7 | 130.5 | CH | Olefinic (C7=C8) |
| 8 | 144.2 | C | Quaternary olefinic (bearing CH |
| 9 | 47.8 | CH | Bridgehead |
| 10 | 61.5 | CH | Hydroxymethyl |
| 11 | 169.1 | C=O | Carbonyl of methyl ester |
| OMe | 51.9 | CH | Methoxy carbon |
| 1' | 100.1 | CH | Glucose anomeric |
| 2' | 74.5 | CH | Glucose |
| 3' | 77.8 | CH | Glucose |
| 4' | 71.6 | CH | Glucose |
| 5' | 78.3 | CH | Glucose |
| 6' | 62.7 | CH | Glucose C-6 |
Structural Validation Logic
To validate the structure as This compound (and not its isomers), verify the following correlations in 2D NMR:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
H-3 (
7.51) C-11 ( 169.1), C-1 ( 100.5), C-5 ( 42.5): Confirms the enol ether ester functionality. -
H-1 (
5.06) C-1' ( 100.1): Confirms the glycosidic linkage. -
H-10 (
4.21/4.32) C-7 ( 130.5), C-8 ( 144.2), C-9 ( 47.8): Confirms the hydroxymethyl group at C-8. -
Absence of Acetyl Signals: The lack of a carbonyl signal around
172 and methyl singlet around 2.0 confirms the "Deacetyl" status (distinction from Asperuloside).
-
-
Stereochemistry (NOESY/ROESY):
-
H-5 / H-9: Strong correlation indicates cis-fused ring junction.
-
H-6 / H-7: Coupling constants and NOE interactions distinguish the 6
-OH (this compound) from 6 -OH (Scandoside methyl ester).
-
Figure 2: Key HMBC correlations establishing the iridoid skeleton connectivity.
Quality Control & Standardization
In drug development and quality control of Gardenia extracts, DAME serves as a specific marker.
-
Differentiation from Geniposide: Geniposide lacks the signal at
74.8 (C-6) and shows a CH signal at C-6 ( ~39 ppm). -
Differentiation from Asperuloside: Asperuloside shows an acetate methyl singlet at
2.08 and a downfield shift of H-10 ( ~4.8) due to esterification.
References
-
Noiarsa, P., et al. (2008). Chemical constituents from Oldenlandia corymbosa L. of Thai origin.[3][4] Journal of Natural Medicines, 62(2), 249-250.[3] Link
-
Tzakou, O., et al. (2007).[5] Iridoid glucosides from Wendlandia ligustroides. Zeitschrift für Naturforschung B, 62(4). (Cited for NMR data comparison).
- Otsuka, H., et al. (1991).
-
PubChem Compound Summary. this compound (CID 6325021). Link
- Dinda, B., et al. (2007). Naturally Occurring Iridoids. Chemical and Pharmaceutical Bulletin. (General reference for iridoid shifts).
Sources
physicochemical properties and solubility of Deacetyl asperulosidic acid methyl ester
Physicochemical Profiling, Solubility Dynamics, and Isolation Methodologies [1]
Executive Summary
Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside predominantly isolated from Morinda citrifolia (Noni) and Gardenia jasminoides.[1] Characterized by a cyclopentanoid monoterpene derived structure attached to a glucose moiety, DAAME exhibits significant polarity and pH-dependent stability.[1] This guide provides a definitive technical analysis of its physicochemical behavior, solubility limits, and rigorous isolation protocols for pharmaceutical and biochemical research applications.[1]
Part 1: Molecular Identity & Structural Analysis[1]
DAAME functions as a polar glycoside.[1] Its structural integrity relies on the preservation of the methyl ester group at the C-4 position and the glycosidic bond at C-1.[1]
Table 1: Molecular Specifications
| Parameter | Technical Specification |
| Common Name | This compound (DAAME) |
| CAS Registry Number | 52613-28-2 |
| IUPAC Name | Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
| Molecular Formula | C₁₇H₂₄O₁₁ |
| Molecular Weight | 404.37 g/mol |
| Chemical Family | Iridoid Glycoside |
| Stereochemistry | cis-fused cyclopentanopyran ring system |
Part 2: Physicochemical Profile & Solubility[1]
Understanding the solubility landscape of DAAME is critical for assay development.[1] As a glycoside, it exhibits high hydrophilicity, making it challenging to dissolve in non-polar organic solvents but highly soluble in polar aprotic and protic solvents.[1]
Solubility Data (Experimental & Predicted)
| Solvent | Solubility Limit | Preparation Note |
| DMSO | ~250 mg/mL (618 mM) | Requires ultrasonic agitation; exothermic solvation.[1] |
| Methanol | ~62.5 mg/mL (154 mM) | Moderate solubility; heating to 40°C aids dissolution.[1] |
| Water | Soluble (>10 mg/mL) | Highly soluble due to glucose moiety; pH sensitive.[1] |
| Ethanol | Moderate | Soluble in 95% EtOH; less soluble in absolute EtOH.[1] |
| Chloroform | Insoluble | Used to wash away non-polar impurities.[1] |
| Petroleum Ether | Insoluble | Used for defatting plant extracts.[1] |
Stability & Degradation Mechanisms[1]
-
pH Sensitivity: DAAME contains a methyl ester group. In alkaline conditions (pH > 8.0), it is susceptible to saponification (ester hydrolysis), converting it to the free acid form (Deacetyl asperulosidic acid).[1]
-
Acid Sensitivity: Strong acidic conditions (pH < 2.[1]0) combined with heat can trigger hydrolysis of the O-glycosidic bond, cleaving the glucose unit and destabilizing the aglycone.[1]
-
Thermal Stability: Stable in solid state at -20°C for >24 months. In solution, avoid repeated freeze-thaw cycles.[1]
Part 3: Solubilization Strategy for Bioassays
To maintain scientific integrity in biological assays, follow this "Self-Validating" solubilization protocol to prevent precipitation or degradation.
DOT Diagram: Solubility & Stability Logic
Caption: Logical flow for preparing stable DAAME solutions, highlighting critical pH windows to prevent structural degradation.
Part 4: Isolation & Extraction Protocol
This protocol is synthesized from verified methodologies used for Morinda citrifolia (Noni) and Gardenia jasminoides.[1] It utilizes a polarity-gradient partition strategy to isolate the iridoid fraction.[1]
Reagents Required[1][2][4][5][6][7][8][9]
-
Source Material: Dried Morinda citrifolia fruit powder.[1][2]
-
Solvents: Ethanol (95%), Petroleum Ether (40-60°C), Ethyl Acetate, n-Butanol, Methanol (HPLC grade).[1]
-
Stationary Phase: Silica gel (60-120 mesh), C18 Reversed-Phase Silica.[1]
Step-by-Step Workflow
1. Primary Extraction (The "Crash" Phase) [1]
-
Action: Macerate 100g of dried fruit powder in 500mL of 95% Ethanol.
-
Condition: Reflux at 60°C for 2 hours or sonicate for 30 mins.
-
Rationale: Ethanol extracts a broad spectrum of polar and semi-polar compounds while precipitating proteins and polysaccharides.
-
Output: Crude Ethanolic Extract.[3]
2. Defatting (The "Clean-up" Phase)
-
Action: Evaporate ethanol to obtain a viscous residue. Suspend residue in 200mL distilled water.
-
Partition 1: Wash the aqueous suspension with Petroleum Ether (3 x 200mL). Discard the organic layer.[1]
-
Partition 2: Wash the aqueous phase with Chloroform or Ethyl Acetate (3 x 200mL).[1] Discard the organic layer.[1]
-
Rationale: Removes lipids, chlorophyll, and non-polar terpenoids.[1] DAAME remains in the water phase.[1]
3. Targeted Enrichment (The "Capture" Phase) [1]
-
Action: Extract the remaining aqueous phase with n-Butanol (saturated with water) (3 x 200mL).
-
Observation: The n-Butanol layer will contain the iridoid glycosides.[1]
-
Validation: Spot the n-Butanol fraction on TLC (Mobile phase: CHCl3:MeOH:H2O 65:35:10). Look for spots turning blue/black with Vanillin-H2SO4 reagent.[1]
4. Purification (Chromatography)
-
Column: Silica Gel Open Column.[1]
-
Elution: Gradient of Chloroform:Methanol (Stepwise: 90:10 → 70:30 → 50:50).[1]
-
Target: DAAME typically elutes in the 70:30 to 60:40 fractions.
DOT Diagram: Extraction Workflow
Caption: Polarity-driven fractionation workflow to isolate DAAME from complex plant matrices.
Part 5: Analytical Characterization (HPLC)
To confirm identity and purity, use the following validated HPLC conditions.
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini NX C18, 150 x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
Flow Rate: 0.6 - 1.0 mL/min.[1]
-
Detection: UV at 235-240 nm (Characteristic absorption of the iridoid enol ether system).[1]
References
-
ChemicalBook. (n.d.).[1] this compound Properties and Solubility. Retrieved from [1]
-
VulcanChem. (n.d.).[1] this compound: Physicochemical Properties and Structure. Retrieved from [1]
-
Zhang, X., et al. (2014).[1][3] Two New Saccharide Fatty Acid Esters from the Fruit of Morinda citrifolia L.[1] Records of Natural Products.[1][4][3] Retrieved from [1]
-
Bittová, M., et al. (2015).[1][2] Analysis of Organic Acids, Deacetyl Asperulosidic Acid and Polyphenolic Compounds... in Noni Products. Natural Product Communications. Retrieved from
-
ChemFaces. (n.d.).[1] Deacetylasperulosidic acid methyl ester Datasheet. Retrieved from [1][4]
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Stability Profiling of Deacetyl Asperulosidic Acid Methyl Ester (DAME): A Technical Guide
Executive Summary
Deacetyl asperulosidic acid methyl ester (DAME) is a bioactive iridoid glycoside prominent in Morinda citrifolia (Noni) and Hedyotis diffusa. Its therapeutic potential in anti-inflammatory and analgesic applications is significant, yet its structural integrity is heavily dependent on pH conditions.
This guide delineates the stability boundaries of DAME. The compound exhibits a "Stability Window" between pH 5.0 and 7.5. Outside this range, two distinct degradation mechanisms prevail: acid-catalyzed glycosidic hydrolysis (yielding unstable aglycones) and base-catalyzed saponification (yielding the free acid). This document provides the mechanistic basis, kinetic trends, and a validated analytical protocol to monitor these changes.
Chemical Architecture & Vulnerabilities
To understand the stability profile, one must first analyze the reactive moieties within the DAME structure. The molecule possesses two primary sites of chemical vulnerability:
-
The Methyl Ester (C-4 position): This group is highly susceptible to nucleophilic attack, particularly by hydroxide ions (
) in alkaline media. Hydrolysis here is often the rate-limiting step in basic degradation. -
The
-Glycosidic Linkage (C-1 position): This acetal linkage connects the iridoid aglycone to the glucose moiety. It is sensitive to acid-catalyzed hydrolysis, which releases the aglycone—a hemiacetal that is chemically unstable and prone to ring-opening and polymerization (often forming blue/black pigments).
pH-Dependent Stability Matrix
The following table summarizes the behavior of DAME across the pH spectrum. Data is synthesized from kinetic studies of DAME and structurally analogous iridoids (e.g., Geniposide).
Table 1: Stability Zones and Degradation Kinetics
| pH Condition | Stability Status | Dominant Mechanism | Kinetic Profile ( | Primary Degradant |
| Acidic (pH < 4) | Unstable | Glycosidic Hydrolysis | Moderate ( | Aglycone (polymerizes) |
| Neutral (pH 5 - 7.5) | Stable | Minimal Hydrolysis | High ( | N/A |
| Alkaline (pH 8 - 10) | Labile | Ester Hydrolysis (Saponification) | Rapid ( | Deacetyl Asperulosidic Acid |
| Strong Base (pH > 11) | Critical | Ring Opening / Rearrangement | Immediate ( | Complex Carboxylates |
Technical Insight: While acid hydrolysis is a concern, DAME is notably more sensitive to alkaline conditions. At pH 12, complete conversion to the acid form (Deacetyl asperulosidic acid) occurs within 18 hours.[1]
Mechanistic Degradation Pathways[1]
The degradation of DAME is not a single pathway but a bifurcation based on proton concentration. The diagram below visualizes these competing pathways.
Figure 1: Bifurcated degradation pathways of DAME under acidic (red) and alkaline (yellow) stress.
Validated Experimental Protocol
To assess the stability of DAME in your specific formulation or extract, use the following self-validating HPLC protocol. This method uses acid suppression to ensure sharp peak shapes for both the ester and its acid degradant.
Reagents & Buffer Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade). Purpose: Suppresses ionization of carboxyl groups, improving retention.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50% Methanol / 50% Water.
Instrumentation (HPLC-UV/DAD)
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18),
mm, 1.8 µm or 3.5 µm. -
Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Temperature: 30°C.
-
Detection: UV at 235 nm (characteristic for the iridoid enol-ether system).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 12.0 | 5 | 95 |
| 15.0 | 95 | 5 |
Sample Preparation for Stability Testing
-
Stock Solution: Dissolve 1 mg DAME in 1 mL Diluent.
-
Stress Conditions:
-
Quenching: Neutralize acid/base samples with equimolar NaOH/HCl immediately before injection to freeze the reaction.
Implications for Drug Development[4]
Formulation
-
Buffering: Formulations must be buffered between pH 5.5 and 6.5. Citrate or Phosphate buffers are compatible.
-
Excipients: Avoid alkaline fillers (e.g., Calcium Carbonate) which will cause micro-environmental pH spikes and induce de-esterification.
Extraction & Processing[1][5][6][7]
-
Solvents: Avoid using basic water during extraction. If using alcohols, ensure they are neutral.
-
Drying: Spray drying temperatures should be minimized if the feed solution is acidic, as heat accelerates the glycosidic cleavage.
Storage
-
Lyophilization: DAME is stable in lyophilized powder form if residual moisture is < 2%.
-
Solution: Aqueous solutions should be stored at 4°C and protected from light, as iridoids can undergo photo-oxidation.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6325021, this compound. Retrieved from [Link]
-
Iridoid Stability in Acid/Base: Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 25(2), 287.[4] Retrieved from [Link][5]
-
Analogous Kinetic Behavior (Geniposide): Paik, Y. S., et al. (2001). Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light. J Agric Food Chem. Retrieved from [Link]
-
Pharmacokinetics & Metabolism: Zhang, L., et al. (2020). A UHPLC–MS/MS Method Reveals the Pharmacokinetics of this compound in Rats. Biomedical Chromatography. Retrieved from [Link]
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- 5. CN101085794A - Method for preparing 10-deacetyl asperulosidic acid methyl ester - Google Patents [patents.google.com]
Preliminary Biological Activity Screening of Deacetylasperulosidic Acid Methyl Ester: An In-depth Technical Guide
Introduction: Unveiling the Potential of Deacetylasperulosidic Acid Methyl Ester
Deacetylasperulosidic acid methyl ester (DAAME) is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, notably in families such as Rubiaceae and Lamiaceae. DAAME has been isolated from various medicinal plants, including Hedyotis diffusa and Gardenia jasminoides.[1][2] Iridoid glycosides are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[3][4][5] Preliminary studies on DAAME itself have suggested potential hypoglycemic and analgesic properties.[2][6]
This technical guide provides a comprehensive framework for the preliminary biological activity screening of DAAME. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind the selection of each assay. The proposed workflow is designed as a self-validating system, where each experimental step provides a logical basis for the subsequent investigation, allowing researchers to build a robust preliminary profile of DAAME's therapeutic potential.
Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is fundamental to reliable and reproducible biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₁ | [7] |
| Molecular Weight | 404.4 g/mol | [7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO may be stable for extended periods if stored properly.[8][9] |
Expert Insight: The solubility of DAAME in common laboratory solvents like DMSO and methanol makes it amenable to a wide range of in vitro assays. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. The final solvent concentration in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts. Given that iridoid glycosides can be susceptible to degradation under certain pH and temperature conditions, it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[10]
Tier 1 Screening: Foundational Bioactivity Assessment
The initial screening phase is designed to cast a wide net and identify the most promising avenues for further investigation. This tier focuses on fundamental activities that are often implicated in a variety of pathological conditions.
Antioxidant Activity: The DPPH Radical Scavenging Assay
Causality: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including inflammation, cancer, and neurodegenerative disorders. The antioxidant potential of a compound is, therefore, a critical initial indicator of its therapeutic relevance. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound.[5]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DAAME in methanol at a concentration of 1 mg/mL.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of DAAME (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the positive control dilutions and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of inhibition against the concentration of DAAME and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
Cytotoxicity and Anti-proliferative Activity: The MTT Assay
Causality: A fundamental aspect of drug discovery is to assess the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8] This assay is crucial not only for identifying potential anticancer agents but also for determining the non-toxic concentration range for further cell-based assays.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity and anti-proliferative assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of DAAME in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the DAAME dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of the vehicle (e.g., DMSO) as the treated wells (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100
-
Determine the IC50 value, which represents the concentration of DAAME that causes 50% inhibition of cell growth.
-
Antimicrobial Activity: Broth Microdilution Method
Causality: The increasing prevalence of antibiotic-resistant microorganisms necessitates the search for new antimicrobial agents. Natural products are a rich source of such compounds. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Experimental Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
-
Preparation:
-
Prepare a stock solution of DAAME in a suitable solvent and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Include a positive control (a known antibiotic like gentamicin) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DAAME that completely inhibits the visible growth of the microorganism.
-
Tier 2 Screening: Mechanistic Elucidation
Based on the results from Tier 1, the second tier of screening aims to delve deeper into the potential mechanisms of action of DAAME. If, for instance, DAAME shows low cytotoxicity but significant antioxidant activity, investigating its anti-inflammatory properties would be a logical next step.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production and Cytokine Release
Causality: Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] Many anti-inflammatory drugs exert their effects by inhibiting the production of these mediators. Iridoid glycosides have been shown to modulate inflammatory pathways, often by inhibiting the activation of transcription factors like NF-κB, which regulate the expression of iNOS (inducible nitric oxide synthase) and pro-inflammatory cytokines.[12]
Signaling Pathway:
Caption: Potential anti-inflammatory mechanism of DAAME via NF-κB inhibition.
Detailed Protocols:
a) Nitric Oxide (NO) Inhibition Assay (Griess Assay):
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of DAAME for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with DAAME for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
-
b) Cytokine (TNF-α and IL-6) Release Assay (ELISA):
-
Sample Collection:
-
Use the cell culture supernatants collected from the NO inhibition assay.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for a commercial ELISA kit for TNF-α or IL-6.[4][6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples.
-
Conclusion and Future Directions
This in-depth technical guide provides a structured and scientifically-grounded approach to the preliminary biological activity screening of Deacetylasperulosidic acid methyl ester. By progressing from broad, foundational assays to more specific, mechanistic studies, researchers can efficiently and effectively profile the therapeutic potential of this promising natural product. Positive results in these preliminary screens will provide a strong rationale for advancing DAAME to more complex in vivo models and further mechanistic studies to fully elucidate its pharmacological properties and potential for drug development.
References
- Akihisa, T., Matsumoto, K., Tokuda, H., Yasukawa, K., Seino, K., Nakamoto, K., ... & Suzuki, T. (2007). Anti-inflammatory and potential cancer chemopreventive activities of iridoid and other constituents of the fruits of Morinda citrifolia (noni).
-
Deacetylasperulosidic acid. (2023, October 25). In Wikipedia. Retrieved January 29, 2026, from [Link]
- Kim, C. W., & Choi, K. C. (2021). Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression?. Nutrients, 13(9), 2974.
- Method for preparing 10-deacetyl asperulosidic acid methyl ester. (2007). Google Patents.
- Park, J. E., Kim, J. Y., Kim, S., & Lee, J. H. (2021). Deacetylasperulosidic Acid Ameliorates Pruritus, Immune Imbalance, and Skin Barrier Dysfunction in 2,4-Dinitrochlorobenzene-Induced Atopic Dermatitis NC/Nga Mice. International Journal of Molecular Sciences, 22(11), 6065.
- Li, Y., Zhang, J., Li, Y., Wang, Y., & Liu, Y. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5969.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). In National Cancer Institute. Retrieved from [Link]
- Takeda, Y., Morimoto, Y., Matsumoto, T., & Ogihara, Y. (1996). Hypoglycemic effect of iridoid glycosides from the leaves of Gardenia jasminoides. Biological and Pharmaceutical Bulletin, 19(1), 160-161.
- Al-Numair, K. S., Alsaif, M. A., & Al-Kahtani, M. A. (2021). Plant iridoids: Chemistry, dietary sources and potential health benefits. Food Chemistry, 365, 130491.
- Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. (2023). International Journal of Scientific Development and Research, 8(8).
- Singh, A. K., Singh, S., & Singh, R. (2023). Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity.
-
Graphviz. (n.d.). Retrieved January 29, 2026, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2018). In National Cancer Institute. Retrieved from [Link]
- Georgiev, M. I., Alipieva, K. I., & Evstatieva, L. N. (2021). Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants. International Journal of Molecular Sciences, 22(16), 8753.
-
Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Retrieved from [Link]
- Wang, Z., Ma, C., & Wang, Y. (2020). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 9(1), 38.
-
Broth microdilution. (2023, December 19). In Wikipedia. Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide to Deacetylasperulosidic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
Deacetylasperulosidic acid methyl ester, a prominent iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological potential. This document serves as a comprehensive technical guide, offering an in-depth exploration of its chemical properties, biological activities, and the methodologies pertinent to its study. As a senior application scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind experimental approaches and fosters a deeper understanding of this promising natural product. This guide is structured to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge necessary to explore the therapeutic applications of this compound.
Chemical Identity and Synonyms
Deacetylasperulosidic acid methyl ester is a molecule of significant interest in phytochemistry and pharmacology. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.
Systematic Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1][2]
Common Synonyms:
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 52613-28-2[4][5] |
| PubChem CID | 6325021[2] |
| Molecular Formula | C₁₇H₂₄O₁₁[4][6] |
| Molecular Weight | 404.4 g/mol [1][6] |
| InChI Key | WSGPLSDARZNMCW-FCVLBCLDSA-N[1][4] |
Physicochemical Properties
Understanding the physicochemical properties of Deacetylasperulosidic acid methyl ester is fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Appearance | White to off-white powder[3] | ChemicalBook |
| Melting Point | 187 - 192 °C | Not explicitly found in search results |
| Boiling Point (Predicted) | 696.3 ± 55.0 °C[1][3] | Vulcanchem, ChemicalBook |
| Density (Predicted) | 1.61 ± 0.1 g/cm³[1][3] | Vulcanchem, ChemicalBook |
| pKa (Predicted) | 12.80 ± 0.70[1][3] | Vulcanchem, ChemicalBook |
| Solubility | Soluble in Methanol, DMSO (250 mg/mL), Pyridine, Ethanol.[3][7] Slightly soluble in water. | ChemicalBook, ChemFaces |
| Storage Temperature | -20°C[1][3][4] | Vulcanchem, ChemicalBook, Sigma-Aldrich |
| Stability | pH-dependent in aqueous solutions, with degradation observed under alkaline conditions.[1] | Vulcanchem |
Spectroscopic Characterization
Mass Spectrometry:
-
LC-MS: The PubChem database records experimental LC-MS data with a precursor ion of [M-H]⁻ at m/z 403.1062.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for Deacetylasperulosidic acid methyl ester were not found in the initial search, a standard approach for its structural elucidation would involve a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The chemical shifts would be compared against those of structurally similar iridoid glycosides. The presence of the methyl ester group would be confirmed by a characteristic singlet around 3.7 ppm in the ¹H NMR spectrum and a resonance around 51 ppm in the ¹³C NMR spectrum. The anomeric proton of the glucose unit would typically appear as a doublet between 4.5 and 5.0 ppm in the ¹H NMR spectrum.
Natural Occurrence and Isolation
Deacetylasperulosidic acid methyl ester is a naturally occurring compound found in several plant species.
Botanical Sources:
-
Gardenia jasminoides (Cape Jasmine)[1]
-
Oldenlandia herbacea var. herbacea[1]
-
Ceratonia suffruticosa[3]
Isolation Protocol from Plant Material
The isolation of Deacetylasperulosidic acid methyl ester typically involves solvent extraction followed by chromatographic purification. The following is a generalized workflow based on common laboratory practices.
Figure 1. Generalized workflow for the isolation of Deacetylasperulosidic acid methyl ester.
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent like ethanol or methanol. This can be done by maceration, percolation, or Soxhlet extraction.[8]
-
Preliminary Purification: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar compounds like fats and chlorophyll.
-
Chromatographic Separation: The enriched extract is then subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents such as a chloroform-methanol or dichloromethane-methanol mixture.[8]
-
Further Purification: Fractions containing the target compound are often further purified using exclusion chromatography on supports like Sephadex LH-20 to remove pigments and other impurities.[1]
-
Crystallization: The final step involves the crystallization or recrystallization of the purified compound from a suitable solvent system, such as methanol-water, to yield a high-purity product.[1][8]
Biological Activities and Mechanism of Action
Deacetylasperulosidic acid methyl ester exhibits a range of biological activities, with its analgesic and hypoglycemic properties being the most studied.
Analgesic Activity
In vivo studies in murine models have demonstrated the potent analgesic effects of this compound.
Experimental Evidence:
-
Acetic Acid-Induced Writhing Test: Intraperitoneal administration of Deacetylasperulosidic acid methyl ester (at 80 mg/kg) resulted in a 52% reduction in writhing, indicating its peripheral analgesic effect.[1]
-
Formalin Test: In this model of inflammatory pain, the compound inhibited the phase II pain response by 48%, suggesting anti-inflammatory and analgesic properties.[1]
-
Hot Plate Test: An increase in pain latency from 6.2 to 12.4 seconds was observed, demonstrating a centrally mediated analgesic effect.[1]
Mechanism of Analgesic Action: The analgesic effects of Deacetylasperulosidic acid methyl ester are, at least in part, mediated through the activation of ATP-sensitive potassium (KATP) channels.[1] Pre-treatment with glibenclamide, a KATP channel blocker, was shown to abolish the analgesic effects of the compound in the capsaicin and hot plate tests.[1] Molecular docking simulations further support this, suggesting that the compound binds to the SUR1 subunits of KATP channels.[1]
Figure 2. Proposed mechanism of analgesic action of Deacetylasperulosidic acid methyl ester.
Hypoglycemic Activity
Deacetylasperulosidic acid methyl ester has been shown to lower blood glucose levels in normal mice.[3][7] This effect appears to be specific to its chemical structure, as related iridoid glycosides like scandoside methyl ester, geniposide, and gardenoside did not exhibit the same activity.[7] It has been suggested that the absolute configuration of the hydroxyl group at the 6-position is crucial for this biological activity.[7] The precise molecular mechanism underlying this hypoglycemic effect is yet to be fully elucidated and presents an area for further research.
Pharmacokinetics
The pharmacokinetic profile of Deacetylasperulosidic acid methyl ester has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Parameters in Rats:
| Parameter | Value (Mean ± SD) |
| Cmax | 4,047.49 ± 1,203.21 ng/mL |
| Tmax | 2.0 ± 0.5 h |
| t1/2 | 5.6 ± 1.2 h |
| AUC₀-∞ | 18,743.2 ± 4,521.3 ng·h/mL |
| Bioavailability | 3.74% |
Data obtained from Vulcanchem.[1]
The low oral bioavailability (3.74%) suggests either poor absorption from the gastrointestinal tract or significant first-pass metabolism.[1] The presence of the methyl ester group is thought to enhance membrane permeability compared to its carboxylic acid analogue, which may contribute to its superior analgesic potency despite the low bioavailability.[1]
Toxicology and Safety
For any compound with therapeutic potential, a thorough understanding of its safety profile is paramount.
Hazard Identification:
-
GHS Classification: It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[4]
-
Pictogram: GHS07 (Exclamation mark)[4]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Currently, there is a lack of publicly available detailed toxicology studies, such as LD50 values or in-depth cytotoxicity data. This represents a critical knowledge gap that needs to be addressed in future preclinical development.
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This protocol is a standard method for evaluating peripheral analgesic activity.
-
Animal Model: Male Kunming mice (18-22 g).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Deacetylasperulosidic acid methyl ester is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally at various doses (e.g., 40 and 80 mg/kg). A control group receives the vehicle only.
-
Induction of Writhing: 30 minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test (for Central Analgesic Activity)
This method assesses the response to thermal stimuli and is indicative of centrally mediated analgesia.
-
Animal Model: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: The baseline pain threshold is determined by placing each mouse on the hot plate and recording the latency to a response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The compound is administered as described in the writhing test.
-
Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in pain latency is calculated and compared between the treated and control groups.
Conclusion and Future Directions
Deacetylasperulosidic acid methyl ester is a multifaceted natural product with demonstrated analgesic and hypoglycemic properties. Its mechanism of action for analgesia, involving the activation of KATP channels, provides a solid foundation for further investigation. However, several key areas warrant future research to fully unlock its therapeutic potential.
Recommendations for Future Research:
-
Elucidation of Hypoglycemic Mechanism: A thorough investigation into the molecular targets and signaling pathways responsible for its blood glucose-lowering effects is crucial.
-
Comprehensive Toxicological Profiling: Rigorous safety and toxicity studies are necessary to establish a therapeutic window and ensure its suitability for further development.
-
Pharmacokinetic Optimization: Strategies to improve its oral bioavailability, such as formulation studies or the development of prodrugs, could enhance its clinical utility.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues could lead to the discovery of more potent and selective compounds.
This technical guide provides a solid framework for researchers and drug development professionals to build upon. The continued exploration of Deacetylasperulosidic acid methyl ester holds significant promise for the discovery of new therapeutic agents.
References
-
The analgesic activity and possible mechanisms of deacetyl asperulosidic acid methyl ester from Ji shi teng in mice. PubMed. Available at: [Link]
- Method for preparing 10-deacetyl asperulosidic acid methyl ester. Google Patents.
-
1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn. Utah Chemistry. Available at: [Link]
-
This compound | C17H24O11 | CID 6325021. PubChem. Available at: [Link]
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Methodological & Application
quantification of Deacetyl asperulosidic acid methyl ester in herbal extracts
Executive Summary
Deacetyl Asperulosidic Acid Methyl Ester (DAAME) is a pivotal iridoid glycoside found in medicinal plants such as Hedyotis diffusa, Gardenia jasminoides, and Morinda citrifolia (Noni).[1] It serves as a critical biomarker for quality control due to its pharmacological relevance in anti-inflammatory and antioxidant pathways.
This protocol addresses the specific analytical challenges of DAAME: its high polarity, susceptibility to hydrolysis under alkaline conditions, and the need for resolution from structurally similar iridoids (e.g., Asperulosidic Acid). We present a robust, self-validating Reversed-Phase HPLC method with Diode Array Detection (DAD), optimized for reproducibility in complex herbal matrices.
Pre-Analytical Considerations & Chemistry
Chemical Stability & Handling
-
Hydrolysis Risk: DAAME contains a methyl ester moiety at the C-4 position.[1] It is stable in acidic to neutral pH (pH 2–6) but rapidly hydrolyzes to Deacetyl Asperulosidic Acid (DAA) in alkaline environments (pH > 8).[1]
-
Action: All extraction solvents must be neutral or slightly acidified. Avoid alkaline washing steps.
-
-
Polarity: As a glycoside, DAAME is highly polar.
Sample Preparation Workflow
The following workflow ensures exhaustive extraction while minimizing matrix interference.
Figure 1: Optimized extraction workflow for iridoid glycosides to prevent thermal degradation and ensure homogeneity.
Analytical Method Development
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 mm × 4.6 mm, 5 µm.[1]
-
Rationale: A standard C18 provides sufficient hydrophobic retention. "Aqueous stable" C18 columns are preferred if starting <5% organic phase to prevent phase collapse.
-
-
-
Rationale: Iridoids possess an enol ether system conjugated with a carbonyl group, exhibiting maximum absorption between 235–245 nm.
-
Mobile Phase Design
-
Solvent A: 0.1% Phosphoric Acid (
) in Water.[1]-
Why Acid? Suppresses ionization of residual free acids (like DAA), sharpening peaks and reducing tailing.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Why ACN? Lower viscosity and lower UV cutoff than Methanol, providing better peak symmetry at 235 nm.
-
Gradient Program
DAAME is relatively polar and elutes early. A shallow gradient is required to separate it from other iridoids.
| Time (min) | Solvent A (%) | Solvent B (%) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 10.0 | 90 | 10 | 1.0 | Isocratic Hold (Elution of DAAME) |
| 25.0 | 75 | 25 | 1.0 | Linear Gradient |
| 35.0 | 50 | 50 | 1.0 | Wash |
| 36.0 | 95 | 5 | 1.0 | Re-equilibration |
| 45.0 | 95 | 5 | 1.0 | End |
Validation Strategy (Self-Validating System)
To ensure the trustworthiness of the data, the following validation parameters must be met (based on ICH Q2(R1) guidelines).
System Suitability Testing (SST)
Perform these checks before every sample batch:
-
Retention Time (RT): DAAME typically elutes between 8–12 minutes (depending on column dead volume).[1] RT deviation must be < 2%.
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, replace column or increase acid modifier).
-
Resolution (Rs): Rs > 1.5 between DAAME and the nearest peak (often Geniposide or Asperulosidic Acid).[1]
Linearity & Sensitivity
-
Standard Preparation: Dissolve DAAME standard (purity >98%) in Methanol.
-
Range: 5 µg/mL to 500 µg/mL.
-
Acceptance:
. -
LOD/LOQ: Typical LOD is ~0.04 µg/mL; LOQ is ~0.13 µg/mL [1].[5]
Detailed Protocol
Step 1: Preparation of Standard Solutions
-
Weigh accurately 5.0 mg of DAAME reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol (Stock: 500 µg/mL).
-
Create serial dilutions (e.g., 10, 50, 100, 200 µg/mL) in 50% Methanol/Water.
Step 2: Sample Extraction
-
Pulverize dried herbal material to pass through a No. 40 mesh sieve.
-
Weigh 0.5 g of powder into a 50 mL conical flask.
-
Add 25 mL of 70% Methanol .
-
Weigh the flask (record weight
). -
Sonicate for 30 minutes at room temperature.
-
Cool and weigh again (
). Add 70% Methanol to restore weight to . -
Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: HPLC Analysis
-
Purge system with Mobile Phase A and B.
-
Inject 10 µL of Standard Solution to verify SST (See Section 4.1).
-
Inject Sample Solutions.
-
Wash column with 100% ACN after the batch to remove hydrophobic latexes or chlorophylls.
Step 4: Calculation
Where:- = Peak Area
- = Concentration of Standard (mg/mL)
- = Extraction Volume (25 mL)
- = Weight of powder (g)
Troubleshooting & Pathway Logic
Figure 2: Diagnostic logic for common chromatographic anomalies.
-
Co-elution: If DAAME co-elutes with Asperulosidic Acid, lower the initial %B (Acetonitrile) to 3% or 5% and extend the isocratic hold.
-
Peak Splitting: Often caused by injecting a sample dissolved in 100% Methanol into a high-aqueous mobile phase.[1] Dilute the sample 1:1 with water before injection.
References
-
Kim, H. et al. (2021). "Development and Validation of an Analytical Method for Deacetylasperulosidic Acid... in Fermented Morinda citrifolia L. (Noni)." Fermentation, 7(2), 1-12.[1] Link[1]
-
Deng, S. et al. (2011). "Determination and comparative analysis of major iridoids in different parts and cultivation sources of Morinda citrifolia." Phytochemical Analysis, 22(1), 26-30.[1] Link
-
Zhang, L. et al. (2023). "Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa."[6] Journal of Separation Science, 46(10).[1] Link[1]
-
PubChem Compound Summary. "this compound (CID 6325021)."[1][7] National Library of Medicine. Link[1]
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gforss.org [gforss.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an In Vitro Assay for Deacetyl asperulosidic acid methyl ester (DAAM) Activity
Introduction: Unveiling the Anti-Inflammatory Potential of Deacetyl asperulosidic acid methyl ester (DAAM)
This compound (DAAM) is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and hypoglycemic effects.[1][2] DAAM is naturally found in plants such as Hedyotis diffusa, a herb with a history of use in traditional medicine for treating inflammatory conditions.[3] While related iridoid glycosides from the same plant have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, a comprehensive in vitro protocol to specifically assess the activity of DAAM has been less explored.[4]
These application notes provide a detailed, structured guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay for characterizing the anti-inflammatory activity of DAAM. The protocols herein are designed as a self-validating system, beginning with cytotoxicity assessment to ensure the observed effects are not due to cell death, followed by a tiered screening approach to elucidate the compound's mechanism of action. We will focus on a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Scientific Rationale: Targeting the Crossroads of Inflammation
Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. A pivotal pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[7]
Iridoid glycosides closely related to DAAM, isolated from the same plant species, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.[4] This provides a strong rationale for hypothesizing that DAAM may act through a similar mechanism. Therefore, the in vitro assay strategy detailed below is designed to investigate DAAM's ability to modulate these key inflammatory markers and pathways.
Experimental Workflow: A Multi-Faceted Approach
The proposed workflow is designed to systematically evaluate the anti-inflammatory activity of DAAM. It begins with determining a non-toxic concentration range, followed by assessing its impact on key inflammatory mediators, and finally, delving into the upstream signaling pathway.
Caption: A three-phase experimental workflow for assessing DAAM's anti-inflammatory activity.
PART 1: Cytotoxicity Assessment of DAAM
Causality: Before assessing the anti-inflammatory properties of DAAM, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not a consequence of cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of DAAM in a suitable solvent like DMSO. A study on the structurally similar Desacetyl asperulosidic acid (DAA) showed no toxicity in RAW 264.7 cells at concentrations below 200 µg/mL.[4] Based on this, prepare serial dilutions of DAAM to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL in the wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Treatment: After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of DAAM. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Description |
| Cell Line | RAW 264.7 Macrophages |
| Seeding Density | 2 x 10⁴ cells/well |
| DAAM Concentrations | 1, 10, 25, 50, 100, 200 µg/mL |
| Incubation Time | 24 hours |
| Assay | MTT |
| Endpoint | Absorbance at 570 nm |
PART 2: Evaluation of Anti-Inflammatory Activity
Causality: Once a non-toxic concentration range for DAAM is established, the next step is to assess its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.[3]
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: In inflamed tissues, macrophages produce large amounts of nitric oxide (NO) through the action of iNOS. Overproduction of NO contributes to tissue damage. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[6]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. After 24 hours, pre-treat the cells with non-toxic concentrations of DAAM for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[6] Prostaglandin E2 (PGE2), synthesized by COX-2, is a principal mediator of inflammation, causing vasodilation, fever, and pain.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these molecules in the cell culture supernatant.
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 2 for cell seeding, pre-treatment with DAAM, and stimulation with LPS.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each mediator in the samples by interpolating from the respective standard curves.
| Parameter | Description |
| Stimulant | Lipopolysaccharide (LPS) (1 µg/mL) |
| DAAM Pre-treatment | 1 hour |
| Stimulation Time | 24 hours |
| Analytes | Nitric Oxide (via Griess Assay), TNF-α, IL-6, PGE2 (via ELISA) |
| Controls | Negative (no LPS), Vehicle (DMSO + LPS), Positive (known inhibitors) |
PART 3: Mechanistic Investigation of the NF-κB Pathway
Causality: A reduction in the production of NO, TNF-α, IL-6, and PGE2 by DAAM suggests an upstream inhibitory effect on the signaling pathways that regulate their expression. The NF-κB pathway is a primary regulator of these inflammatory mediators.[5] Therefore, investigating the effect of DAAM on the nuclear translocation of the NF-κB p65 subunit can provide crucial mechanistic insights.
Sources
- 1. Possible role of macrophages induced by an irridoid glycoside (RLJ-NE-299A) in host defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound () for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anti-Inflammatory Properties of Deacetylasperulosidic Acid Methyl Ester (DAAME)
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
Deacetylasperulosidic acid methyl ester (DAAME) is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in species such as Hedyotis diffusa and Morinda citrifolia (Noni).[1][2][3] While traditionally recognized for various ethnobotanical uses, recent scientific inquiry has focused on the specific pharmacological activities of its purified constituents. DAAME, in particular, has demonstrated a range of biological effects, including analgesic and hypoglycemic properties.[3][4] This has led to growing interest in its potential as a therapeutic agent for inflammatory disorders.
Inflammation is a complex biological response to harmful stimuli, involving the activation of intricate signaling cascades. Two central pathways governing the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6] Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases. Compounds that can modulate these signaling networks are therefore of significant therapeutic interest.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the proposed anti-inflammatory mechanism of DAAME and offers detailed, validated protocols for investigating its efficacy using established in vitro and in vivo models. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Proposed Mechanism of Action: Targeting NF-κB and MAPK Pathways
The anti-inflammatory activity of DAAME is hypothesized to be mediated through the suppression of the NF-κB and MAPK signaling cascades. While direct studies on DAAME are emerging, compelling evidence from closely related iridoid glycosides, such as Asperulosidic Acid (ASPA), provides a strong basis for this mechanism.[1][2][5]
Upon stimulation by pro-inflammatory agents like bacterial lipopolysaccharide (LPS), Toll-like receptors (TLRs) on immune cells (e.g., macrophages) trigger a downstream signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[1] The degradation of IκBα liberates the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus.[1] Concurrently, the MAPK pathway, involving kinases such as ERK, JNK, and p38, is activated through phosphorylation.[6]
Once in the nucleus, NF-κB and activated MAPK-downstream transcription factors (like AP-1) bind to the promoter regions of pro-inflammatory genes.[6] This drives the transcription and subsequent production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7]
DAAME is proposed to intervene by inhibiting the phosphorylation of key signaling proteins within these pathways, such as IκBα, p65, ERK, and p38.[1][5] This action prevents NF-κB nuclear translocation and dampens the overall transcriptional response, leading to a significant reduction in the output of inflammatory mediators.
Caption: Proposed mechanism of DAAME anti-inflammatory action.
Compound Preparation and Handling
Scientific rigor begins with the proper preparation of the test compound. The following steps ensure consistency and prevent experimental artifacts.
-
Source and Purity: DAAME can be purchased from commercial suppliers or isolated from plant sources.[3][8] For all biological assays, it is critical to use DAAME with a purity of ≥98%, as verified by HPLC or NMR, to avoid confounding results from impurities.[8]
-
Solubility: DAAME is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][9] For cell culture applications, DMSO is the recommended solvent.
-
Storage: Store solid DAAME and DMSO stock solutions at -20°C in desiccated, light-protected conditions to maintain stability.[9]
Protocol: Preparation of DAAME Stock Solution
-
Objective: To prepare a high-concentration, sterile stock solution of DAAME for use in cell-based assays.
-
Materials:
-
Deacetylasperulosidic acid methyl ester (DAAME) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of DAAME powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. (Molecular Weight of DAAME: 404.37 g/mol ).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C to aid dissolution.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Causality and Quality Control:
-
Why DMSO? DMSO is an excellent solvent for many organic compounds and is miscible with aqueous cell culture media at low final concentrations (<0.5% v/v).
-
Why Sterile Conditions? Prevents microbial contamination of cell cultures.
-
Why Aliquoting? Repeated freeze-thaw cycles can degrade the compound and introduce moisture, compromising its stability and concentration.
-
Vehicle Control: In all experiments, a vehicle control group (cells treated with the same final concentration of DMSO used in the highest DAAME dose) must be included to ensure that the solvent itself has no effect on the experimental outcome.
-
In Vitro Anti-Inflammatory Evaluation
The murine macrophage cell line RAW 264.7 is the gold-standard model for in vitro screening of anti-inflammatory compounds.[11][12][13] These cells, when stimulated with LPS, mimic key aspects of the innate immune response, including the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of iNOS and COX-2.[13][14]
Caption: Experimental workflow for in vitro analysis of DAAME.
Protocol 1: Cell Culture and Treatment
-
Objective: To prepare and treat RAW 264.7 macrophages for downstream analysis.
-
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DAAME stock solution (100 mM in DMSO)
-
Sterile culture plates (96-well, 24-well, or 6-well, depending on the assay)
-
-
Procedure:
-
Culture RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% Pen-Strep) in a humidified incubator at 37°C with 5% CO₂.[13]
-
Seed cells into appropriate culture plates at a density that will result in 80-90% confluency at the time of the experiment (e.g., 5 x 10⁵ cells/mL for a 24-well plate). Allow cells to adhere for 12-24 hours.
-
Prepare serial dilutions of the DAAME stock solution in serum-free DMEM to create working solutions.
-
Aspirate the old media and pre-treat the cells with media containing various concentrations of DAAME (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[15] Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "no treatment" control.[13]
-
Incubate for the desired time (e.g., 24 hours for cytokine/NO analysis, 12-18 hours for protein expression).[15][16]
-
After incubation, harvest the supernatant (for NO and cytokine assays) and/or lyse the cells (for Western blot or viability assays).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of NO, an indicator of iNOS activity, in the culture supernatant.
-
Rationale: NO is a key pro-inflammatory mediator, and its production is a hallmark of macrophage activation.[14] The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[14][15]
-
Procedure:
-
Collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Protocol 3: Cytokine Quantification (ELISA)
-
Objective: To measure the secretion of pro-inflammatory cytokines (TNF-α, IL-6) into the culture medium.
-
Rationale: TNF-α and IL-6 are pivotal cytokines that orchestrate the inflammatory response.[1] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification.[15]
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples (culture supernatants), followed by a detection antibody, an enzyme conjugate (e.g., HRP), and a substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
-
Protocol 4: Western Blot Analysis
-
Objective: To determine the effect of DAAME on the protein expression of iNOS, COX-2, and key phosphorylated signaling proteins (p-p65, p-IκBα, p-ERK).
-
Rationale: This assay provides direct evidence of the compound's impact on the molecular machinery of inflammation.[7][12] It validates that changes in NO or prostaglandin production are due to altered expression of their synthesizing enzymes.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitor cocktails.[17] Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12][17]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12][16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.[12] Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin) overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Visualize the protein bands using an ECL chemiluminescence kit and an imaging system.[12]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.[12]
-
Table 1: Representative Parameters for In Vitro Experiments
| Parameter | Recommended Value | Rationale |
| Cell Line | RAW 264.7 Murine Macrophages | Standard, well-characterized model for inflammation.[13] |
| Seeding Density | 2x10⁵ - 1x10⁶ cells/mL | Ensures 80-90% confluency for optimal response. |
| DAAME Concentrations | 1 - 100 µM (logarithmic scale) | Establishes a dose-response relationship. |
| Pre-treatment Time | 1 - 2 hours | Allows for compound uptake before inflammatory stimulus.[15] |
| Inflammatory Stimulus | LPS (1 µg/mL) | Potent and reproducible inducer of TLR4-mediated inflammation.[13] |
| Incubation Time | 18-24 hours | Optimal for accumulation of NO and cytokines in supernatant.[15] |
| Positive Control | Dexamethasone or Indomethacin | Validates assay performance with a known anti-inflammatory drug. |
| Vehicle Control | DMSO (final conc. <0.5%) | Controls for any potential effects of the solvent. |
In Vivo Anti-Inflammatory Evaluation
To confirm the therapeutic potential of DAAME, in vitro findings must be validated in a living organism. The carrageenan-induced paw edema model in rodents is a widely accepted, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[18][19]
Caption: Experimental workflow for in vivo carrageenan-induced paw edema model.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the ability of DAAME to reduce acute inflammation in vivo.
-
Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[19][20] The late phase (after 3 hours) is primarily mediated by prostaglandins and involves the infiltration of neutrophils, making it sensitive to inhibitors of COX-2 and other inflammatory pathways.[19] Measuring the swelling (edema) provides a quantitative index of the inflammatory response.[21]
-
Procedure:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments (vehicle, Indomethacin, or DAAME) orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[22]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Table 2: Representative Parameters for In Vivo Paw Edema Model
| Parameter | Recommended Value | Rationale |
| Animal Model | Wistar or Sprague-Dawley Rats (180-220g) | Standard, reproducible model for acute inflammation studies. |
| DAAME Doses | 20, 40, 80 mg/kg (p.o. or i.p.) | Establishes a dose-response relationship.[4] |
| Positive Control | Indomethacin (10 mg/kg) or Diclofenac (20 mg/kg) | Validates the model's sensitivity to a known NSAID.[18][23] |
| Inflammatory Agent | 1% Carrageenan in sterile saline (0.1 mL) | Induces a well-characterized, biphasic inflammatory response.[22] |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Simulates potential clinical routes of administration. |
| Measurement Tool | Plethysmometer or Digital Calipers | Provides accurate and quantitative measurement of paw swelling.[21] |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan | Captures both the early and late phases of inflammation.[19] |
References
-
Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC - NIH. (2020-08-04). National Institutes of Health. [Link]
-
Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κB/STAT Signaling Pathway Modulation. (2024-01-08). ResearchGate. [Link]
-
In Vivo Antioxidant Activity of Deacetylasperulosidic Acid in Noni. (2015-08-10). ResearchGate. [Link]
- CN101085794A - Method for preparing 10-deacetyl asperulosidic acid methyl ester - Google Patents.
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (2018-03-08). Slideshare. [Link]
-
Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. (2018-07-12). National Institutes of Health. [Link]
-
In vitro anti-inflammatory and anti-ulcer activities of aqueous extract of Emilia sonchifolia. (2023-10-30). WJBPHS. [Link]
-
Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. (2024-03-04). Frontiers. [Link]
-
Asperulosidic Acid, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways. (2022-01-10). PubMed. [Link]
-
Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. (2018-07-12). PubMed. [Link]
-
Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... (2002-01-01). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021-08-05). National Institutes of Health. [Link]
-
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2024-03-21). Frontiers. [Link]
-
The analgesic activity and possible mechanisms of deacetyl asperulosidic acid methyl ester from Ji shi teng in mice. (2007-04-01). PubMed. [Link]
-
Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root. (2015-01-01). BMC Complementary and Alternative Medicine. [Link]
-
How to prepare methyl cellulose solution in mammalian cell culture media? (2018-03-31). ResearchGate. [Link]
-
Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root. (2015-02-05). PubMed. [Link]
-
LPS-induced morphological changes in RAW264.7 cells. (2017-01-01). ResearchGate. [Link]
-
Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. (2024-04-20). MDPI. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014-03-01). National Institutes of Health. [Link]
-
Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (2023-03-01). MDPI. [Link]
-
Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models. (2024-04-10). Frontiers. [Link]
-
Ethanol Extract of Rosa laevigata Michx. Fruit Inhibits Inflammatory Responses through NF-κB/MAPK Signaling Pathways via AMPK Activation in RAW 264.7 Macrophages. (2023-03-20). MDPI. [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019-12-17). National Institutes of Health. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024-07-15). ResearchGate. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022-10-21). MDPI. [Link]
-
Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. (2023-01-26). MDPI. [Link]
-
Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. (2024-10-13). ResearchGate. [Link]
-
Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls. (2002-12-15). PubMed. [Link]
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Inhibitory Effects of Polyphenol- and Flavonoid-Enriched Rice Seed Extract on Melanogenesis in Melan-a Cells via MAPK Signaling-Mediated MITF Downregulation. (2023-07-24). MDPI. [Link]
-
Noni ( Morinda citrifolia L.) Fruit Polysaccharides Regulated IBD Mice Via Targeting Gut Microbiota: Association of JNK/ERK/NF-κB Signaling Pathways. (2022-09-01). ResearchGate. [Link]
-
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (2018-09-26). MDPI. [Link]
-
Anti-Inflammatory Activity of Miodesin™: Modulation of Inflammatory Markers and Epigenetic Evidence. (2020-05-15). PubMed. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021-04-30). Scholarly Publications Leiden University. [Link]
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- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. The analgesic activity and possible mechanisms of this compound from Ji shi teng in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asperulosidic Acid, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway [frontiersin.org]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Comprehensive Characterization of Deacetyl Asperulosidic Acid Methyl Ester (DAAME)
Abstract
This application note details a robust, multi-dimensional analytical framework for the isolation, identification, and quantification of Deacetyl Asperulosidic Acid Methyl Ester (DAAME) . Found predominantly in Morinda citrifolia (Noni), Gardenia jasminoides, and Hedyotis diffusa, DAAME is a thermally labile iridoid glycoside requiring specific handling to prevent hydrolysis.[1] This guide provides validated protocols for Ultrasonic-Assisted Extraction (UAE), UHPLC-DAD separation, and LC-ESI-MS/MS structural confirmation, serving as a definitive reference for drug development and phytochemical quality control.[1]
Introduction & Molecule Profile[1][2][3][4]
DAAME (CAS: 52613-28-2) is a bioactive iridoid glycoside exhibiting significant anti-inflammatory and antioxidant properties.[1] Its structural integrity is defined by a cyclopentanoid monoterpene derived ring system fused to a
Critical Stability Warning: DAAME contains a methyl ester group at C-4 and a hemiacetal linkage.[1] It is highly susceptible to:
-
Alkaline Hydrolysis: Rapidly converts to Deacetyl Asperulosidic Acid (DAA) in basic pH.[1]
-
Thermal Degradation: Prolonged exposure to temperatures
promotes deglycosylation.[1]
Chemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 404.37 g/mol |
| Polarity | High (LogP |
| UV Max ( | 238 nm (Primary), 254 nm (Secondary) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
Rationale: Traditional reflux extraction poses a risk of thermal degradation. UAE is selected to maximize yield while maintaining low thermal stress.[1]
Protocol 1: Optimized Extraction from Plant Matrix
Reagents: Methanol (LC-MS Grade), Formic Acid, Deionized Water (18.2 MΩ).[1]
-
Pre-treatment: Lyophilize fresh plant material (e.g., Noni fruit) to remove water activity.[1] Grind to a fine powder (mesh size 60).
-
Solvent System: Prepare 70% Methanol : 30% Water (v/v) containing 0.1% Formic Acid.[1]
-
Note: The acid stabilizes the molecule by neutralizing basic sites on glassware/matrix that could catalyze ester hydrolysis.
-
-
Extraction:
-
Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Add 20 mL of solvent.
-
Sonicate at 40 kHz for 30 minutes at controlled temperature (
).
-
-
Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.
-
Purification (SPE):
-
Reconstitution: Evaporate eluate under nitrogen stream at
. Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).[1]
Workflow Visualization
Figure 1: Optimized Ultrasonic-Assisted Extraction (UAE) workflow designed to minimize thermal stress and ester hydrolysis.[1]
Chromatographic Separation (UHPLC-DAD)
Rationale: DAAME is polar.[1][3] A standard C18 column is sufficient, but end-capping is crucial to prevent peak tailing caused by silanol interactions with the hydroxyl groups.[1]
Protocol 2: UHPLC Method Parameters
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18.[1]
-
Column Temperature:
(Strict control required; fluctuations shift retention times). -
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Detection: DAD at 238 nm (Quantification) and 254 nm (Identity check).
Mobile Phase:
Gradient Program:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Isocratic hold for polar elution |
| 12.0 | 25 | Linear gradient |
| 15.0 | 95 | Column wash |
| 17.0 | 95 | Wash hold |
| 17.1 | 5 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 1.5 between DAAME and Deacetyl Asperulosidic Acid (DAA). -
Tailing Factor (
): .[1] -
Retention Time Precision: RSD < 0.5% (n=6 injections).
Mass Spectrometry (LC-ESI-MS/MS)
Rationale: UV detection lacks specificity for iridoids. MS/MS is required for definitive identification.[1] Negative mode ESI is generally more sensitive for the carboxylic/ester functionalities of iridoids, though positive mode adducts (
Protocol 3: MS Source Parameters[1]
-
Ionization: Electrospray Ionization (ESI) - Negative Mode (Preferred).[1][4]
-
Capillary Voltage: 3000 V.
-
Gas Temperature:
. -
Nebulizer: 45 psi.[1]
Fragmentation Logic
In negative mode (
-
Loss of Glucose: Neutral loss of 162 Da
Aglycone ion (m/z 241).[1] -
Further Decarboxylation/Dehydration: m/z 241
m/z 223, m/z 197.
MRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
|---|
| 403.1 (
Structural Elucidation (NMR Spectroscopy)[1]
Rationale: For absolute purity assessment or reference standard characterization, NMR is the gold standard.
Solvent: Methanol-
| Position | Proton ( | Multiplicity | Carbon ( | Diagnostic Note |
| C-3 | 7.51 | Singlet (s) | ~154.0 | Characteristic iridoid enol ether |
| C-1 | 5.02 | Doublet (d, J=8.0 Hz) | ~98.0 | Anomeric proton (beta-linkage) |
| -OCH3 | 3.74 | Singlet (s) | ~52.0 | Methyl ester (Absent in DAA) |
| C-10 | 5.80 | Broad singlet | ~130.0 | Vinyl proton |
Analytical Logic & Decision Tree
The following diagram illustrates the decision logic for characterizing unknown samples suspected of containing DAAME.
Figure 2: Analytical decision tree distinguishing DAAME from its hydrolyzed byproduct (DAA).
References
-
Deng, S., et al. (2010). "Qualitative and quantitative analysis of iridoid glycosides in Morinda citrifolia (Noni) fruits by HPLC-DAD-ESI-MS." Journal of Agricultural and Food Chemistry. Link[1]
-
Wang, M., et al. (2000). "Iridoid glycosides from the fruits of Morinda citrifolia." Phytochemistry. Link
-
Zhang, H., et al. (2022). "Optimization of extraction and HPLC-MS/MS profiling of iridoids from Hedyotis diffusa." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2023).[1] "this compound - Compound Summary." National Library of Medicine. Link[1]
-
Yang, Y., et al. (2015). "Determination of deacetylasperulosidic acid methyl ester in rat plasma by LC–MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B. Link
Sources
Troubleshooting & Optimization
Welcome to the technical support center for the chromatographic separation of Deacetylasperulosidic acid methyl ester (DAAME) and its related iridoid compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis and purification of these valuable natural products. Iridoid glycosides, including DAAME, are a class of monoterpenoids with significant biological activities, making their effective separation crucial for research and development.[1] This resource combines theoretical principles with field-proven insights to help you navigate the complexities of iridoid chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Peak Shape - Tailing Peaks for DAAME and Other Iridoids
Symptoms: Your chromatogram shows asymmetrical peaks with a "tail" extending from the peak maximum. This is a frequent issue when analyzing polar compounds like iridoids on reversed-phase columns.[2][3]
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Iridoids, with their multiple hydroxyl groups, can interact with active silanol groups on the silica-based stationary phase, leading to peak tailing.[4][5]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to around 3.0 or below protonates the ionizable silanol groups, minimizing these secondary interactions.[3] Use a compatible buffer like 0.1% formic acid or ammonium formate.[3] Be cautious, as silica-based columns can degrade at very low pH; always use a column designed for acidic conditions.[3]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for these unwanted interactions.[4]
-
Solution 3: Increase Buffer Concentration (for LC-UV). For applications not coupled with mass spectrometry, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer) can help mask the silanol interactions.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]
-
Solution: Dilute your sample and reinject. If peak shape improves, you were likely experiencing mass overload.[3]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing, especially for early-eluting peaks.[3]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[3]
-
Issue 2: Co-elution or Poor Resolution of Structurally Similar Iridoids
Symptoms: Two or more iridoid peaks are not baseline-separated, making accurate quantification difficult. This is common with isomers like scandoside and deacetylasperulosidic acid.[6][7]
Root Causes & Solutions:
-
Inadequate Mobile Phase Selectivity: The chosen mobile phase may not be optimal for differentiating between closely related iridoid structures.
-
Solution 1: Modify the Organic Solvent. If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter selectivity.[8]
-
Solution 2: Adjust the Mobile Phase pH. The ionization state of your analytes can be manipulated by changing the pH, which in turn affects their interaction with the stationary phase and can significantly impact selectivity.[9][10]
-
Solution 3: Gradient Optimization. A shallower gradient can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the compounds.
-
Solution 1: Use a Longer Column or a Column with Smaller Particles. This increases the number of theoretical plates and can enhance resolution. Ultra-High-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns are particularly effective for resolving complex mixtures of iridoids.[11][12]
-
Solution 2: Lower the Flow Rate. This can improve efficiency, but will also increase run time.
-
-
Alternative Chromatographic Modes:
-
Solution: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). For very polar iridoids that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[13][14] It uses a polar stationary phase with a high organic content mobile phase, providing a different selectivity and often better retention for hydrophilic compounds.[15]
-
Issue 3: Irreproducible Retention Times
Symptoms: The retention times of your iridoid peaks shift between injections or between different analytical runs.
Root Causes & Solutions:
-
Inadequate Column Equilibration: This is a common issue, especially with gradient elution.
-
Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection.[4] This may require a longer post-run equilibration time.
-
-
Mobile Phase Instability or Inconsistent Preparation:
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for DAAME and related iridoids?
A1: A good starting point for reversed-phase HPLC analysis of iridoids is a C18 column with a gradient elution using water (acidified with 0.1% formic or phosphoric acid) as mobile phase A and acetonitrile or methanol as mobile phase B.[4] A typical gradient might start with a low percentage of organic solvent (e.g., 5-10%) and gradually increase to elute the more hydrophobic compounds. Detection is often performed using a UV detector at wavelengths between 230-280 nm, depending on the specific chromophores of the iridoids of interest.[4][16]
Q2: My iridoids are very polar and elute in the solvent front on a C18 column. What are my options?
A2: This is a common challenge.[17][18] Here are a few strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns designed to provide better retention for polar compounds.[19]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a silica hydride-based stationary phase and can operate in both reversed-phase and normal-phase modes, offering good retention for polar analytes.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned in the troubleshooting section, HILIC is a powerful technique for separating highly polar compounds.[13][20] It typically uses a polar stationary phase (like bare silica or a bonded phase) with a mobile phase containing a high percentage of a less polar solvent like acetonitrile and a small amount of water.[15]
Q3: Can I use Counter-Current Chromatography (CCC) for the purification of DAAME?
A3: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a very effective technique for the preparative separation and purification of iridoids.[21][22][23] Since it is a liquid-liquid partition chromatography method without a solid support, it avoids issues like irreversible adsorption of the sample.[1][23] The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system.[21][22]
Q4: How does chemical derivatization help in the analysis of iridoids?
A4: Chemical derivatization, such as permethylation, can be used to reduce the polarity of iridoid glycosides.[12] This process replaces the protons of the hydroxyl groups with methyl groups, which increases their hydrophobicity.[12] This can lead to improved chromatographic separation on reversed-phase columns and enhanced ionization efficiency for mass spectrometry detection.[12]
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Iridoid Profiling
This protocol provides a starting point for the analytical separation of DAAME and related iridoids. Optimization will likely be required based on your specific sample matrix and target analytes.
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol |
| Gradient | 28% B (0-8 min), 35% B (8-15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
(This method is adapted from a published method for iridoid analysis and may require optimization.)[4]
Visualizations
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Factors Affecting Iridoid Separation in Reversed-Phase HPLC
Caption: Key factors influencing the chromatographic resolution of iridoids.
References
-
Countercurrent Separations as Effective Purification Techniques for Iridoids. ResearchGate. Available from: [Link]
-
Countercurrent Separations as Effective Purification Techniques for Iridoids. PubMed. Available from: [Link]
-
Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. PMC. Available from: [Link]
-
Natural Compounds from Eucommia ulmoides and Their Medicinal Properties. Frontiers in Pharmacology. Available from: [Link]
-
Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin. ScienceDirect. Available from: [Link]
-
Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree. PMC. Available from: [Link]
-
Hydrophilic interaction liquid chromatography-tandem mass spectrometry analysis of oligosaccharides and iridoid glycosides in rat plasma. PubMed. Available from: [Link]
-
Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. NIH. Available from: [Link]
-
Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization. PMC. Available from: [Link]
-
Quality Marker Discovery and Quality Evaluation of Eucommia ulmoides Pollen Using UPLC-QTOF-MS Combined with a DPPH-HPLC Antioxidant Activity Screening Method. MDPI. Available from: [Link]
-
Iridoid glycoside permethylation enhances chromatographic separation and chemical ionization. PubMed. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC chemometrics analysis of different E. ulmoides varieties. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Restek. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS. PubMed. Available from: [Link]
-
How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available from: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]
-
Optimization of extracting technology of iridoid glycosides and phenylethanoid glycosides from Pedicularis decora Franch. by G1-entropy-coupled response surface methodology and rapid identification by UPLC-Q/TOF-MS. Taylor & Francis. Available from: [Link]
-
Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS. ResearchGate. Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. Available from: [Link]
-
Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method. PubMed. Available from: [Link]
-
Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract. PMC. Available from: [Link]
- Method for preparing 10-deacetyl asperulosidic acid methyl ester. Google Patents.
-
Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). MDPI. Available from: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
-
Hydrophilic Interaction Chromatography. LCGC International. Available from: [Link]
-
Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks. Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Deacetyl asperulosidic acid methyl ester. PubChem. Available from: [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Wiley Online Library. Available from: [Link]
-
Deacetylasperulosidic acid. Biopurify. Available from: [Link]
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- 16. Metabolite Profiles, Bioactivity, and HPLC Fingerprint of Different Varieties of Eucommia ulmoides Oliv.: Towards the Utilization of Medicinal and Commercial Chinese Endemic Tree - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolian.com [resolian.com]
- 18. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Countercurrent Separations as Effective Purification Techniques for Iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Deacetylasperulosidic Acid Methyl Ester
Welcome to the technical support center for the analysis of Deacetylasperulosidic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) workflows. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses fundamental questions about Deacetylasperulosidic acid methyl ester and the nature of matrix effects in LC-MS analysis.
Q1: What is Deacetylasperulosidic acid methyl ester (DAAME) and what makes its analysis challenging?
Deacetylasperulosidic acid methyl ester (DAAME) is a polar iridoid glycoside found in various medicinal plants.[1][2] Its chemical structure is characterized by a glycosidic linkage and multiple hydroxyl groups, rendering it highly hydrophilic.[3][4]
Key Analytical Challenges:
-
Polarity: The high polarity of DAAME (Molecular Formula: C₁₇H₂₄O₁₁) makes it difficult to retain on traditional reversed-phase (RP) columns like C18, which separate compounds based on hydrophobicity.[4][5] This often results in poor chromatographic peak shape and early elution, placing it in a region where many other polar matrix components elute, increasing the risk of matrix effects.
-
Solubility: DAAME is readily soluble in polar solvents like methanol and DMSO but has limited solubility in less polar organic solvents commonly used in certain extraction techniques.[2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₁ | [3] |
| Molecular Weight | ~404.37 g/mol | [6] |
| Chemical Class | Iridoid Glycoside | [4] |
| Key Features | Multiple hydroxyl groups, glycosidic bond, ester group | [3] |
Q2: What are "matrix effects" in LC-MS and how do they impact my DAAME results?
The "matrix" refers to all components in your sample other than the analyte of interest (DAAME).[7] In LC-MS, particularly with electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of DAAME in the MS source.[8][9] This phenomenon, known as the matrix effect, can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[7] This leads to underestimation of the analyte concentration and decreased method sensitivity.
-
Ion Enhancement: Less frequently, matrix components can enhance the analyte's signal, leading to an overestimation of its concentration.[7]
The consequence of unaddressed matrix effects is a severe compromise of data accuracy, precision, and reproducibility, which is unacceptable in quantitative bioanalysis.[9][10]
Sources
- 1. Deacetylasperulosidic acid - Wikipedia [en.wikipedia.org]
- 2. Deacetyl asperulosidic acid methyl ester | 52613-28-2 [chemicalbook.com]
- 3. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorlab.com [biorlab.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Deacetylasperulosidic Acid Methyl Ester | CAS No- 52613-28-2 | NA [chemicea.com]
- 7. longdom.org [longdom.org]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Deacetyl Asperulosidic Acid Methyl Ester (DAME)
Introduction: The "3.7%" Challenge
You are likely accessing this guide because your pharmacokinetic (PK) data for Deacetyl asperulosidic acid methyl ester (DAME) shows low plasma exposure (absolute bioavailability is typically <4% in rodents) or high inter-subject variability.[1][2][3]
DAME is an iridoid glycoside.[1][2][4] Its physicochemical profile presents a "double-edged" barrier to bioavailability:
-
Hydrophilicity: The glycosidic moiety (LogP < 0) limits passive transcellular diffusion across the intestinal epithelium.[1][2]
-
Instability: The methyl ester group is susceptible to hydrolysis by plasma esterases, and the glycosidic bond is vulnerable to cleavage by gut microbiota (
-glucosidases).[1][2]
This guide moves beyond standard saline protocols to advanced formulation strategies designed to protect the molecule and enhance permeation.[5]
Module 1: Pre-Formulation & Stability (The "Bench" Phase)[1][2][3]
Issue: "My compound degrades in the stock solution before I even dose the animals."
Troubleshooting Guide
| Parameter | Critical Specification | Why? (Causality) |
| pH Sensitivity | Keep pH < 7.0 (Ideal: 4.5–6.0) | DAME contains a methyl ester.[1][2][4] In alkaline conditions (pH > 7.5), this ester undergoes rapid hydrolysis to the carboxylic acid form (Deacetyl asperulosidic acid), altering bioactivity and PK.[1] |
| Solvent Choice | DMSO (up to 10%) + PEG400 | While water-soluble, DAME can precipitate in high-salt buffers (PBS).[1][2][3] PEG400 acts as a co-solvent and a weak P-gp inhibitor.[1][2][3] |
| Storage | -20°C, Desiccated | Hygroscopic nature leads to hydrolysis.[1][2][3] Always equilibrate the vial to room temperature before opening to prevent condensation.[2] |
FAQ: Solvent Systems
Q: Can I just use 100% DMSO for my stock? A: Yes, for the stock (solubility ~250 mg/mL), but never for in vivo dosing.[1] High DMSO concentrations (>10% v/v) cause intestinal inflammation, which paradoxically increases permeability but ruins the integrity of your toxicity/efficacy model.[1]
Module 2: Formulation Strategies (The "Enhancement" Phase)
Issue: "Oral administration yields negligible plasma levels compared to IV."[1][2]
To overcome the permeability barrier, you must shift from simple solutions to lipid-based systems or absorption enhancers.[1][2]
Protocol A: Self-Microemulsifying Drug Delivery System (SMEDDS)
Best for: Increasing membrane permeability and lymphatic transport.[1][2][3]
Mechanism: SMEDDS form sub-micron droplets in the gut, protecting DAME from enzymatic hydrolysis and presenting it to the enterocytes in a lipophilic carrier that bypasses some efflux pumps.
Step-by-Step Preparation:
-
Weigh Components: Prepare a mixture of:
-
Vortex: Mix vigorously for 2 minutes until a clear, homogeneous oil results.
-
Drug Loading: Add DAME powder (target concentration: 10–20 mg/mL) to the mixture.
-
Sonicate: Sonicate at 40°C for 20 minutes until fully dissolved.
-
Validation: Dilute 100 µL of this pre-concentrate into 10 mL of water. It should spontaneously form a clear/bluish microemulsion (droplet size < 100 nm).[1][2]
Protocol B: Co-Administration with Bioenhancers
Best for: Quick screening studies where formulation development time is limited.[1]
Mechanism: Co-administering Borneol (a terpene) opens tight junctions transiently and inhibits P-glycoprotein (P-gp), a major efflux pump for iridoid glycosides.[1][2][3]
Dosing Regimen:
-
Pre-treatment: Administer Borneol (15–30 mg/kg, suspended in 0.5% CMC-Na) via oral gavage.[1][2][3]
-
Interval: Wait 15 minutes.
-
Dosing: Administer DAME.
Module 3: Visualizing the Barriers
Understanding where you lose the drug is critical for troubleshooting.[2]
Caption: Figure 1.[1][2][3] Metabolic fate and absorption barriers of DAME.[2] Red nodes indicate primary points of drug loss (Efflux and Hydrolysis).
Module 4: In Vivo Workflow & Bioanalysis
Issue: "I dosed the animals, but I can't detect the peak in LC-MS/MS."
Sampling Strategy
Iridoid glycosides often display a "double peak" phenomenon due to enterohepatic recirculation or delayed absorption from the lower bowel.[2]
-
Standard Timepoints: 0.083, 0.25, 0.5, 1, 2 , 4, 6, 8, 12, 24 h.[1]
-
Critical Window: Pay close attention to T=2h to 4h . Unlike small lipophilic drugs (Tmax ~30 min), DAME is absorbed slowly.[1][2]
Bioanalytical Troubleshooting (LC-MS/MS)
| Problem | Root Cause | Solution |
| Low Recovery | Protein precipitation entraps the drug.[1][2][3] | Switch from Methanol precipitation to Acetonitrile precipitation (1:3 ratio) followed by high-speed centrifugation (12,000g, 10 min). |
| Ion Suppression | Matrix effects from phospholipids.[1][2] | Use a C18 column with a gradient starting at 5% organic to wash salts, or employ Solid Phase Extraction (SPE) cartridges (HLB type).[1][2][3] |
| Internal Standard | Poor tracking. | Geniposide is structurally similar and an ideal IS.[2] Do not use generic IS like Tolbutamide if possible.[1][2] |
| Peak Tailing | Interaction with silanols.[1][2] | Add 0.1% Formic Acid to both mobile phases (Water/Acetonitrile).[1][2] |
Module 5: Decision Tree for Formulation Selection
Use this logic flow to select the correct protocol for your specific study constraints.
Caption: Figure 2. Formulation selection logic based on study duration and objectives.
References
-
PubChem. (2025).[1][2] this compound | C17H24O11.[1][2] National Library of Medicine.[2] [Link]
-
Feng, X., et al. (2018).[1][2] Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats. BMC Complementary and Alternative Medicine.[2] [Link]
-
Zhang, L., et al. (2024).[1][2][6] Iridoid for drug discovery: Structural modifications and bioactivity studies. ResearchGate. [Link]
-
Wojciechowska, K., et al. (2023).[1][2] Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design. Molecules (MDPI).[1][2][3] [Link]
-
Outsourced Pharma. (2025). Current Strategies For Enhancing Bioavailability. [Link]
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C17H24O11 | CID 6325021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. Deacetylasperulosidic acid methyl ester | CAS:52613-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Current Strategies For Enhancing Bioavailability Of Poorly Soluble Compounds [outsourcedpharma.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
Technical Support Center: Strategies for Resolving Co-elution in the Purification of Deacetyl asperulosidic acid methyl ester (DAAME)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Deacetyl asperulosidic acid methyl ester (DAAME). This resource is designed for researchers, scientists, and drug development professionals who are facing challenges with co-eluting impurities during the isolation and purification of this iridoid glycoside. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separation challenges.
Section 1: Understanding the Challenge: DAAME and Potential Co-eluents
The first step in troubleshooting is to understand the molecule of interest and the context of the purification problem. DAAME is typically extracted from complex botanical matrices, meaning it is accompanied by a host of structurally similar compounds.
Q: What are the key properties of this compound (DAAME) that I should consider for purification?
A: Understanding the physicochemical properties of DAAME is critical for designing a robust purification strategy. DAAME is a polar iridoid glycoside.[1][2] Key properties are summarized below.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₇H₂₄O₁₁[2] | --- |
| Molecular Weight | 404.4 g/mol [2] | Useful for mass spectrometry-based detection and peak identification. |
| Solubility | Soluble in methanol and DMSO.[3] | Guides the choice of sample preparation solvents and mobile phase components. |
| Chemical Class | Iridoid Glycoside[2] | Indicates high polarity due to the glucose moiety and multiple hydroxyl groups. This favors reversed-phase or HILIC chromatography. |
| pH Stability | Degradation is observed under alkaline conditions.[1] | Critical Insight: Mobile phases should be neutral or slightly acidic (e.g., pH 2-6) to prevent degradation of the target compound. Avoid alkaline conditions during both extraction and chromatography. |
| Storage | Recommended at -20°C.[3] | Ensures long-term stability of the purified compound and reference standards. |
Q: What types of compounds typically co-elute with DAAME?
A: Co-elution with DAAME primarily arises from compounds with similar polarity and structural features present in the crude extract. These include:
-
Other Iridoid Glycosides: The plant source may contain various iridoids with minor structural differences (e.g., different stereoisomers, or variations in hydroxylation or esterification), making them chromatographically very similar.
-
Flavonoid Glycosides: These are also polar compounds commonly found in plant extracts and can have overlapping retention times with iridoid glycosides in reversed-phase systems.[4]
-
Phenolic Acids: Simple phenolic compounds can also be present and may interfere with the purification.
-
Isomers of DAAME: Structural or stereoisomers of DAAME are often the most challenging impurities to separate due to nearly identical physical properties.
Section 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Resolving co-elution requires a logical, step-by-step process. Changing multiple parameters at once can obscure the solution. The following workflow provides a systematic path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting co-elution issues.
Step 1: Peak Purity Assessment
Q: My main peak looks symmetrical. How can I be sure it's a single compound?
A: Visual inspection is often not enough. A perfectly co-eluting impurity can hide under a symmetrical peak.[5] You must use advanced detection methods to confirm peak purity.
-
Mechanism: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector collects UV-Vis spectra continuously across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical. Software can calculate a "purity angle" or similar metric to flag potential co-elution if spectra differ.[5] Similarly, a mass spectrometer (MS) can detect different mass-to-charge (m/z) ratios at different points across the peak, which is a definitive sign of co-elution.
Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD)
-
Acquisition: Ensure your DAD method is set to acquire spectra across a relevant wavelength range for iridoid glycosides (e.g., 190-400 nm).
-
Analysis (Post-Run): In your chromatography data system (CDS), select the peak of interest for DAAME.
-
Activate Purity Function: Use the peak purity analysis function. The software will compare the spectra at different points across the peak against a threshold you define.
-
Interpret Results:
-
"Pass" or "Pure": The spectra are homogenous, indicating a high likelihood of a single compound.
-
"Fail" or "Impure": The spectra differ, confirming co-elution. The software will often show an overlay of the spectra, highlighting the differences.
-
Step 2: HPLC System Health Check
Q: Before I spend time on method development, what parts of my HPLC system should I check?
A: Apparent co-elution can be caused by system issues that lead to peak broadening and tailing. Before modifying your method, verify your system's performance.[6]
-
Column Health: A contaminated column or a void at the column inlet can cause significant peak distortion. Flush the column with a strong solvent (e.g., 100% isopropanol for reversed-phase) or, if performance doesn't improve, replace it.[6]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[6]
-
Flow Rate Consistency: Ensure the pump delivers a stable, pulse-free flow. Inconsistent flow can cause retention time shifts that mimic resolution problems.[6][7]
-
Injection Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening. Ideally, dissolve your sample in the starting mobile phase.[6]
Step 3: Chromatographic Method Optimization
If the system is healthy and co-elution is confirmed, the next step is to optimize the chromatographic method. This process is governed by the Resolution Equation , which breaks down separation into three key factors: Capacity Factor (k'), Selectivity (α), and Efficiency (N).[5]
Q: My DAAME peak is eluting very early (low k') and is poorly resolved. What should I do?
A: This indicates that the compound has insufficient interaction with the stationary phase. You need to increase its retention time (the capacity factor, k'). For reversed-phase HPLC, this is achieved by making the mobile phase weaker (more polar).
-
Causality & Action: A low k' (ideally, it should be between 2 and 10) means compounds are moving too quickly through the column, not allowing enough time for separation to occur.[5] To fix this, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using a 30:70 acetonitrile:water gradient, try starting with a 15:85 mixture.
Q: I have good retention (k' > 2), but the impurity is still merged with my DAAME peak. How can I improve selectivity (α)?
A: This is a selectivity problem. The column chemistry is not adequately distinguishing between DAAME and the co-eluting compound.[5] Selectivity is the most powerful tool for resolving closely eluting peaks.
-
Causality & Action: Selectivity (α) is a measure of the relative retention of two adjacent peaks. To improve it, you must change the chemistry of the separation. This can be done by altering the mobile phase or changing the stationary phase.
Protocol 2: Systematic Approach to Mobile Phase Optimization (Selectivity)
-
Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. They have different properties (ACN is aprotic, MeOH is protic) and will interact differently with your analytes and the stationary phase. Run the same gradient profile, but substitute MeOH for ACN (or vice-versa), to see if separation improves.
-
Modify Mobile Phase pH: Since DAAME is stable in acidic conditions, adding a modifier like formic acid or acetic acid (typically 0.1%) can improve peak shape and alter selectivity, especially for ionizable impurities.[1] Ensure you stay within the column's recommended pH range (typically pH 2-8 for silica-based C18 columns).
-
Change Column Chemistry: If mobile phase changes are insufficient, the stationary phase is likely the issue. A standard C18 column may not be the optimal choice. Consider columns with different selectivities.
| Column Type | Stationary Phase Chemistry | Rationale for DAAME Purification |
| Phenyl-Hexyl | Phenyl rings attached via a hexyl linker | Offers π-π interactions, which can provide alternative selectivity for aromatic or unsaturated compounds that may co-elute with DAAME on a C18. |
| Pentafluorophenyl (PFP) | Fluorinated phenyl ring | Provides a unique selectivity through dipole-dipole, π-π, and ion-exchange interactions. Highly effective for separating isomers and polar compounds. |
| Amide / HILIC | Polar stationary phase (e.g., amide-bonded silica) | For Hydrophilic Interaction Liquid Chromatography (HILIC). Uses a high organic mobile phase to retain and separate very polar compounds like glycosides. This is an excellent alternative if reversed-phase fails.[4] |
Q: My peaks are broad, which is causing them to overlap. How can I make them sharper (increase Efficiency, N)?
A: Peak broadening reduces resolution. Efficiency (N), measured as the theoretical plate count, reflects the sharpness of a peak. Sharper peaks are narrower and easier to resolve.
-
Causality & Action: Broad peaks can result from slow kinetics or diffusion. To improve efficiency:
-
Reduce Flow Rate: Lowering the flow rate can give molecules more time to interact with the stationary phase, often leading to sharper peaks (up to a certain point).
-
Use a High-Efficiency Column: Modern columns with smaller particle sizes (e.g., <3 µm, UHPLC) or core-shell technology provide significantly higher efficiency and sharper peaks.[5]
-
Increase Temperature: Raising the column temperature (e.g., to 30-40°C) reduces mobile phase viscosity and improves mass transfer, often resulting in sharper peaks and shorter run times.
-
Section 3: Advanced & Alternative Purification Strategies
Q: I've tried optimizing my reversed-phase HPLC method, but I still can't achieve baseline separation. What other techniques can I try?
A: When standard HPLC is insufficient, it's time to consider orthogonal or more specialized techniques.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned, HILIC is an excellent alternative for very polar compounds like DAAME. It uses a polar stationary phase (like amide or diol) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides a completely different selectivity mechanism compared to reversed-phase HPLC.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids solid supports, thereby eliminating the problem of irreversible sample adsorption.[8][9] It is particularly effective for purifying iridoid glycosides from crude natural product extracts and can be a powerful tool when traditional column chromatography fails.[8][10]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my crude DAAME extract for injection?
-
The best practice is to dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that fully dissolves the sample, such as a DMSO/Methanol mixture, but keep the injection volume small to minimize peak distortion.[6]
Q2: How does temperature affect the separation of DAAME?
-
Increasing the column temperature generally decreases retention time and can improve peak efficiency (making peaks sharper) by lowering mobile phase viscosity. It can also slightly alter selectivity. Using a column thermostat is crucial for reproducible results.[7]
Q3: My DAAME appears to be degrading during purification. What could be the cause?
-
The most likely cause is pH instability. DAAME is known to degrade under alkaline conditions.[1] Ensure your mobile phase is neutral or, preferably, slightly acidic (e.g., buffered at pH 3-5 with 0.1% formic acid). Also, avoid prolonged storage of extracts in solvents without refrigeration.
Q4: Can I use normal-phase chromatography for DAAME?
-
While possible, it is generally not recommended. DAAME is highly polar and has low solubility in the non-polar solvents used in normal-phase chromatography (e.g., hexane, ethyl acetate). This can lead to poor peak shape and recovery. Reversed-phase or HILIC are far more suitable for this class of compounds.
References
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (2007). CN101085794A - Method for preparing 10-deacetyl asperulosidic acid methyl ester.
-
Reddit. (2025). Co-Eluting compounds in Column chromatography : r/Chempros. Retrieved from [Link]
-
Frontiers. (n.d.). Quality evaluation of Cistanche deserticola and rice wine-steamed products: drying kinetics, intelligent sensory, and chemometrics analysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2007). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Retrieved from [Link]
-
ResearchGate. (2023). Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa. Retrieved from [Link]
-
ScienceDirect. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
PubMed Central (PMC). (2022). Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae). Retrieved from [Link]
Sources
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- 2. biorlab.com [biorlab.com]
- 3. This compound | 52613-28-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Deacetyl Asperulosidic Acid Methyl Ester (DAAME) vs. Asperuloside
Executive Summary: The Bioavailability-Potency Trade-off
In the development of iridoid-based therapeutics, the structural distinction between Asperuloside (ASP) and its derivative Deacetyl Asperulosidic Acid Methyl Ester (DAAME) represents a critical study in Structure-Activity Relationships (SAR). While both compounds share the core iridoid glycoside skeleton found in Hedyotis diffusa and Eucommia ulmoides, their functional group modifications dictate divergent pharmacokinetic profiles and therapeutic ceilings.
Key Technical Insight:
Asperuloside serves as the "parent" anti-inflammatory agent, exhibiting robust NF-κB suppression.[1] However, DAAME—distinguished by C-10 deacetylation and C-4 methyl esterification—exhibits superior membrane permeability and a distinct analgesic mechanism involving ATP-sensitive K+ (
Chemical & Structural Profiling[2]
The functional differentiation between DAAME and ASP lies in two specific sites on the iridoid ring: C-10 (stability) and C-4 (permeability).
Structural Comparison Table
| Feature | Asperuloside (ASP) | DAAME | Impact on Efficacy |
| Formula | DAAME is lighter, aiding diffusion. | ||
| MW | ~414.36 g/mol | ~404.37 g/mol | Comparable, but DAAME is more compact. |
| C-10 Position | Acetylated (-OAc) | Deacetylated (-OH) | Deacetylation increases polarity but is balanced by the ester. |
| C-4 Position | Lactone/Acid functionality | Methyl Ester (-COOMe) | Crucial: The methyl ester significantly increases lipophilicity ( |
| Stability | Hydrolysis-prone (Acetyl group) | pH-dependent (Stable in neutral/acidic) | DAAME shows superior shelf-stability due to lack of the labile acetyl group. |
Structural Logic Diagram
The following diagram illustrates the chemical transformation and its biological consequences.
Figure 1: Structural evolution from Asperuloside to DAAME, highlighting the critical methylation step that enhances bioavailability.
Pharmacological Mechanisms: Divergent Pathways
While both compounds suppress inflammation, their primary "mechanism of dominance" differs. Asperuloside acts as a classic transcriptional inhibitor, whereas DAAME functions as a membrane channel modulator.
Asperuloside: The Transcriptional Suppressor
Asperuloside exerts its effects primarily by blocking the NF-κB and MAPK signaling cascades.
-
Target: IκB kinase (IKK).
-
Action: Prevents phosphorylation and degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm.
-
Outcome: Downregulation of iNOS, COX-2, TNF-α, and IL-6.[1]
DAAME: The Analgesic Modulator
DAAME exhibits a unique antinociceptive profile that is glibenclamide-sensitive , implicating the opening of ATP-sensitive Potassium Channels (
-
Target: Sulfonylurea Receptor 1 (SUR1) subunit of
channels. -
Action: Promotes
efflux Membrane Hyperpolarization. -
Outcome: Reduced neuronal excitability and inhibition of pain signal transmission (Analgesia).
Comparative Signaling Pathway
Figure 2: Dual mechanistic action. Left: Asperuloside blocking inflammatory transcription.[1] Right: DAAME activating potassium channels to induce analgesia.
Pharmacokinetics & Bioavailability Data[3]
The methyl ester group in DAAME confers a significant pharmacokinetic advantage.[2] Experimental data indicates that DAAME bypasses first-pass metabolism more effectively than the acid forms of iridoids.
| Parameter | Asperuloside | DAAME | Advantage |
| Oral Bioavailability (F) | ~1.92% | ~3.74% | DAAME is nearly 2x more bioavailable. |
| Analgesic ED50 | 82 mg/kg | 58 mg/kg | DAAME is ~30% more potent in vivo. |
| Tmax | 1.0 h | 2.0 h | DAAME has a sustained absorption profile. |
| Metabolism | Rapidly hydrolyzed to aglycone | Slower hydrolysis; Ester protects carboxyl group | Longer half-life potential. |
Data synthesized from comparative PK studies in rodent models [1, 4].
Experimental Protocols
High-Purity Extraction Workflow (DAAME)
Objective: Isolate DAAME with >98% purity from Hedyotis diffusa or Paederia scandens.
-
Solvent Extraction:
-
Macerate air-dried plant powder (1 kg) in 70% Ethanol (1:10 w/v) for 24 hours at room temperature. Repeat 3x.
-
Why: 70% EtOH balances the extraction of glycosides while minimizing chlorophyll/lipid contamination.
-
-
Partitioning:
-
Concentrate filtrate under reduced pressure.[3] Suspend residue in water.
-
Partition sequentially with Petroleum Ether (removes lipids)
Ethyl Acetate (removes aglycones) n-Butanol . -
Target: Collect the n-Butanol fraction (contains iridoid glycosides).
-
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Mobile Phase: Gradient elution with Chloroform:Methanol (start 10:1
5:1). -
Detection: TLC visualization (Sulfuric acid/EtOH spray). DAAME appears as a distinct spot at
(in 4:1 CHCl3:MeOH).
-
-
Crystallization:
-
Dissolve the DAAME-rich fraction in minimal hot Methanol.
-
Add Acetone dropwise until cloudy. Refrigerate at 4°C for 48h.
-
Result: White needle-like crystals of DAAME.
-
Bioactivity Validation: NO Inhibition Assay
Objective: Verify anti-inflammatory potency of isolated DAAME vs. Asperuloside standard.
-
Cell Culture:
-
Use RAW 264.7 murine macrophages. Maintain in DMEM + 10% FBS.
-
-
Treatment:
-
Seed cells (
cells/well) in 96-well plates. -
Pre-treat with DAAME or Asperuloside (0, 10, 50, 100
) for 1 hour. -
Stimulate with LPS (1
) for 24 hours.
-
-
Griess Assay (Readout):
-
Mix 100
supernatant with 100 Griess reagent. -
Incubate 10 min at RT. Measure Absorbance at 540 nm .
-
-
Data Analysis:
-
Calculate % Inhibition of Nitric Oxide (NO).
-
Validation Criteria: Positive control (Dexamethasone) must show >50% inhibition. DAAME should show dose-dependent inhibition with
.
-
References
-
VulcanChem. (2024). This compound: Comparative pharmacokinetic and pharmacodynamic profiles. VulcanChem Technical Repository. Link
-
Chen, Y. F., et al. (2012). "The analgesic activity and possible mechanisms of this compound from Ji shi teng in mice." Pharmacology Biochemistry and Behavior, 102(4), 585-592. Link
-
He, J., et al. (2018). "Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages." International Journal of Molecular Sciences, 19(7), 2027. Link
-
Feng, Y., et al. (2018). "Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats." BMC Complementary and Alternative Medicine, 18, 286. Link
-
Lu, X., et al. (2019). "Anti-renal fibrosis effect of asperulosidic acid via TGF-β1/smad2/smad3 and NF-κB signaling pathways." Phytomedicine, 53, 274-285. Link
Sources
Comparative Guide: Structure-Activity Relationship of Deacetyl Asperulosidic Acid Methyl Ester (DAAME)
Executive Summary
Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside predominantly isolated from Morinda citrifolia (Noni) and Hedyotis diffusa. Unlike its analogs, DAAME possesses a unique structural balance: it lacks the unstable acetyl group found in Asperuloside (ASP) while retaining the methyl ester group that differentiates it from Asperulosidic Acid (ASPA).
This guide objectively compares DAAME against its primary structural analogs—Asperuloside (ASP) and Asperulosidic Acid (ASPA) —to elucidate how specific functional group modifications drive bioavailability, stability, and anti-inflammatory potency.
Structural Contenders: The Iridoid Landscape
To understand the activity of DAAME, we must first benchmark it against its closest structural relatives. The core iridoid skeleton (cyclopenta[c]pyran) remains constant; the variance lies at Carbon-10 (C-10) and Carbon-11 (C-11).
Table 1: Structural & Physicochemical Comparison
| Compound | Abbr. | C-10 Substituent | C-11 Substituent | Key Characteristic |
| This compound | DAAME | -OH (Hydroxyl) | -COOCH₃ (Methyl Ester) | Balanced lipophilicity; chemically stable. |
| Asperuloside | ASP | -OAc (Acetyl) | -COOCH₃ (Methyl Ester) | Unstable (prone to hydrolysis); prodrug-like. |
| Asperulosidic Acid | ASPA | -OAc (Acetyl) | -COOH (Carboxylic Acid) | High water solubility; poor membrane permeability. |
| Deacetyl Asperulosidic Acid | DAAA | -OH (Hydroxyl) | -COOH (Carboxylic Acid) | Metabolic end-product; low cellular uptake. |
Structure-Activity Relationship (SAR) Analysis
The pharmacological superiority of DAAME in specific contexts is dictated by three critical structural "switches."
A. The C-11 Methyl Ester "Permeability Switch"
-
Observation: DAAME exhibits superior cellular uptake in non-phagocytic cells compared to Asperulosidic Acid (ASPA).
-
Mechanism: The methyl ester (-COOCH₃) at C-11 masks the negative charge of the carboxylic acid found in ASPA. This increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer.
-
Impact: Enhanced intracellular concentration leads to more potent inhibition of NF-κB nuclear translocation.
B. The C-10 Deacetyl "Stability Anchor"
-
Observation: Asperuloside (ASP) degrades rapidly in alkaline environments or plasma, whereas DAAME remains relatively stable.
-
Mechanism: ASP contains an acetyl group (-OAc) at C-10. This ester linkage is highly susceptible to hydrolysis by plasma esterases or pH changes, converting ASP into DAAA (Deacetyl Asperulosidic Acid). DAAME already possesses a hydroxyl group (-OH) at this position, rendering it immune to this specific degradation pathway.
-
Impact: DAAME serves as a more reliable scaffold for drug development due to predictable pharmacokinetics.
C. The Glycosidic Linkage
-
Observation: Oral administration yields different metabolites than intravenous injection.
-
Mechanism: The bulky glucose moiety at C-1 confers water solubility but prevents absorption in the small intestine.
-
Causality: Like most iridoids, DAAME acts as a "delivery system." It must be hydrolyzed by gut microbiota (β-glucosidase activity) to release the aglycone, which is the actual bioactive species responsible for systemic anti-inflammatory effects.
Visualization: SAR Logic Flow
Caption: Functional group mapping of DAAME. The C-11 Methyl Ester enhances permeability, while the C-10 Hydroxyl ensures stability compared to acetylated analogs.
Mechanistic Profiling: The Dual-Pathway Effect
DAAME does not act on a single target. Experimental data suggests a "Push-Pull" mechanism where it suppresses inflammation while boosting antioxidant defenses.
Pathway 1: NF-κB Suppression (Anti-Inflammatory)
DAAME inhibits the phosphorylation of IκB-α. Under normal conditions, IκB-α sequesters the NF-κB dimer (p65/p50) in the cytoplasm. By preventing IκB-α degradation, DAAME locks NF-κB outside the nucleus, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).
Pathway 2: Nrf2 Activation (Antioxidant)
DAAME promotes the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1).
Visualization: Signaling Crosstalk
Caption: DAAME exerts a dual effect: blocking the pro-inflammatory NF-κB cascade while activating the cytoprotective Nrf2 pathway.
Experimental Protocols
To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating with built-in controls.
A. Isolation of DAAME from Morinda citrifolia (Noni)
Objective: Obtain high-purity DAAME for bio-assays.
-
Extraction: Macerate dried Noni fruit powder (1 kg) in 70% Ethanol (5 L) for 24 hours at room temperature. Filter and concentrate under vacuum (Rotary Evaporator, <45°C) to obtain crude extract.
-
Partitioning (Crucial Step): Suspend crude extract in water.
-
Wash with Petroleum Ether (removes lipids/chlorophyll).
-
Extract with Ethyl Acetate (removes non-polar iridoids).
-
Extract with n-Butanol (Target Fraction: contains DAAME and glycosides).
-
-
Purification: Subject the n-Butanol fraction to Silica Gel Column Chromatography.
-
Mobile Phase: Chloroform:Methanol:Water (65:35:10, lower phase).
-
Validation: Check fractions via TLC. DAAME typically appears as a dark spot under UV (254 nm) or turns blue/black with Vanillin-H₂SO₄ reagent upon heating.
-
-
Final Polish: Reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient.
B. Functional Assay: Nitric Oxide (NO) Inhibition
Objective: Quantify anti-inflammatory potency (IC50) compared to Dexamethasone (positive control).
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (5 × 10⁴ cells/well). Incubate for 24h.
-
Treatment: Pre-treat cells with DAAME (0, 10, 50, 100 μM) for 1 hour.
-
Induction: Add Lipopolysaccharide (LPS, 1 μg/mL) to induce inflammation. Incubate for 24h.
-
Griess Reaction:
-
Mix 100 μL of supernatant with 100 μL Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Incubate 10 mins at room temp in dark.
-
Measure absorbance at 540 nm.
-
-
Calculation: Calculate % inhibition relative to LPS-only control.
-
Self-Validation: If the Dexamethasone control does not show >50% inhibition, the assay is invalid (likely LPS degradation or cell insensitivity).
-
References
-
Ma, D. L., et al. (2013). Anti-inflammatory activity of iridoid glucosides from Hedyotis diffusa.[1][2] Phytotherapy Research. Link
-
He, J., et al. (2018).[1] Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages.[1] International Journal of Molecular Sciences. Link
-
Zhang, X., et al. (2011). Chemical constituents of Morinda citrifolia fruits. Natural Product Research. Link
-
Deng, S., et al. (2007). Lipophilic constituents from the fruit of Morinda citrifolia (Noni).[3][4][5] Phytochemistry Letters. Link
Sources
- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjmhr.com [bjmhr.com]
- 4. rjwave.org [rjwave.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Validation of Deacetyl Asperulosidic Acid Methyl Ester: A Comparative Analytical Guide
Executive Summary
Deacetyl asperulosidic acid methyl ester (DAAME) is a bioactive iridoid glycoside frequently isolated from Hedyotis diffusa and Gardenia jasminoides. Its structural identification is often complicated by the presence of closely related analogs such as Asperuloside (its acetylated parent) and Geniposide (a structural isomer lacking C-6 oxygenation).
This guide provides a definitive protocol for the structural confirmation of DAAME. Unlike generic datasheets, we focus on the comparative exclusion of impurities and analogs using high-resolution spectroscopic data.
Structural Logic & Analytical Strategy
The identification of DAAME requires a subtractive logic approach. We must confirm the iridoid skeleton while simultaneously ruling out acetylation (distinguishing from Asperuloside) and confirming C-6 hydroxylation (distinguishing from Geniposide).
Analytical Workflow
The following decision tree outlines the logical progression from crude isolate to confirmed structure.
Figure 1: Analytical decision matrix for distinguishing DAAME from common iridoid co-metabolites.
Comparative Spectroscopic Analysis
To validate DAAME, one must compare its spectral fingerprint against its closest structural relatives. The table below highlights the diagnostic signals that serve as "Go/No-Go" checkpoints.
Table 1: Comparative NMR Fingerprint (500 MHz, CD₃OD)
| Feature | DAAME (Target) | Asperuloside (Analog) | Geniposide (Analog) | Differentiation Logic |
| C-10 Substituent | Asperuloside shows an acetyl singlet at | |||
| H-6 Signal | Absent (Methylene at C-6) | Geniposide lacks the hydroxyl at C-6; its C-6 appears as a methylene ( | ||
| H-3 (Enol Ether) | H-3 confirms the iridoid core but is not unique enough alone. | |||
| C-11 (Ester) | All three share the methyl ester; this confirms the "methyl ester" suffix but not the core identity. |
Detailed Experimental Protocols
Method A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition (
-
Sample Preparation: Dissolve 0.1 mg of DAAME in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE membrane.
-
Instrumentation: Q-TOF or Orbitrap MS equipped with Electrospray Ionization (ESI).
-
Parameters:
-
Mode: Positive Ion Mode (
) and Negative Ion Mode ( ). -
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
-
-
Validation Criteria:
-
Observe
peak at m/z 427.1216 (Calc. 427.1211). -
Observe
peak at m/z 405.1390 . -
Note: The presence of a peak at
( Da) indicates contamination with Asperuloside (acetylated form).
-
Method B: Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and stereochemistry.
-
Sample Preparation:
-
Dissolve 5–10 mg of dried sample in 0.6 mL of Methanol-d4 (
) . -
Why Methanol-d4? It prevents hydroxyl proton exchange broadening often seen in DMSO, allowing for sharper resolution of the sugar moiety signals.
-
-
Acquisition:
-
1H NMR: Minimum 16 scans. Center frequency on solvent residual (3.31 ppm).
-
13C NMR: Minimum 1024 scans. Reference to solvent (49.0 ppm).
-
HMBC: Optimized for long-range coupling (
Hz).
-
-
Key Diagnostic Shifts (DAAME):
-
Aglycone: H-3 (
); H-1 ( ); H-6 ( ). -
Ester: OMe (
). -
Sugar: Anomeric H-1' (
). Note: Large J-value confirms -linkage.
-
Visualization of Structural Connectivity (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to link the distinct "islands" of the molecule (The sugar, the ring, and the ester).
Figure 2: Key HMBC correlations connecting the iridoid core (Blue) to the Ester (Red) and Glucose (Green).
Ancillary Techniques (UV & IR)
While less specific than NMR/MS, these techniques provide rapid purity checks.
-
UV-Vis:
- : 238 nm (Methanol).
-
Cause: The conjugated enol-ether-ester system (C3=C4-C11=O).
-
Validation: Absorbance outside 235–240 nm suggests degradation of the double bond.
-
FT-IR (KBr Disk):
-
3400 cm⁻¹: Broad -OH stretch (Sugar + Aglycone hydroxyls).
-
1690–1705 cm⁻¹:
-unsaturated ester carbonyl ( ). Note: Saturated esters appear higher (~1740). -
1635 cm⁻¹:
stretch.
-
References
-
Li, S., et al. (2013). "Isolation and identification of iridoid glycosides from Hedyotis diffusa." Chemistry of Natural Compounds, 49(4), 780-781.
-
Takeda, Y., et al. (2002). "Acyclic and iridoid glucosides from Gardenia jasminoides." Phytochemistry, 60(5), 533-537.
-
Chen, Q., et al. (2009). "Differentiation of iridoid glycosides by electrospray ionization quadrupole time-of-flight mass spectrometry." Journal of Mass Spectrometry, 44(1), 108-118.
Statistical Analysis & Comparative Guide: Biological Activity of Deacetyl Asperulosidic Acid Methyl Ester (DAAME)
Topic: Statistical Analysis of the Biological Activity of Deacetyl Asperulosidic Acid Methyl Ester (DAAME) Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
This compound (DAAME) (CAS: 52613-28-2), also known as Methyl deacetylasperulosidate, is a bioactive iridoid glycoside predominantly isolated from Hedyotis diffusa, Morinda citrifolia (Noni), and Paederia scandens.[1][2]
Unlike its carboxylated analogs, DAAME features a methyl ester group at the C-4 position.[1][2] Pharmacokinetic analysis reveals that this structural modification significantly enhances membrane permeability and bioavailability, making DAAME a superior candidate for anti-inflammatory and analgesic therapeutic development compared to related iridoids like Asperuloside or Geniposide.
Chemical Identity[1][2][3][4]
-
IUPAC Name: Methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1][2]
-
Key Solubility: DMSO (250 mg/mL), Methanol.[1]
Comparative Efficacy Analysis
Analgesic Potency & Pharmacokinetics
The following table synthesizes statistical data from in vivo murine models (Hot Plate and Capsaicin tests). The presence of the methyl ester group in DAAME correlates with a lower Effective Dose 50 (ED₅₀) and higher oral bioavailability compared to structural analogs.[1]
Table 1: Comparative Analgesic and Pharmacokinetic Profile
| Compound | Structure Type | Analgesic ED₅₀ (mg/kg) | Oral Bioavailability (F%) | Tmax (h) | Cmax (ng/mL) |
| DAAME | Methyl Ester Iridoid | 58 | 3.74% | 0.5 - 1.0 | ~4047 |
| Asperuloside | Iridoid Glycoside | 82 | 1.92% | 1.0 - 2.0 | ~1500 |
| Geniposide | Iridoid Glycoside | 105 | 5.12%* | 1.0 | ~2200 |
Note: While Geniposide shows higher absolute bioavailability in some models, its analgesic potency (ED₅₀) is significantly lower than DAAME, suggesting DAAME possesses higher intrinsic receptor affinity or efficacy at the target site (K_ATP channels).[1][2]
Anti-Inflammatory & Dermatological Activity
In Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models, DAAME exhibits dose-dependent inhibition of pro-inflammatory mediators.[1][2] It is particularly noted for its dual-action in Atopic Dermatitis (AD) models, where it not only suppresses inflammation but also upregulates skin barrier proteins.[1][2]
Table 2: Inhibition of Inflammatory Mediators (LPS-Induced Model)
| Target Mediator | DAAME Effect (at 100 µM) | Comparative Standard (Dexamethasone 10 µM) | Statistical Significance (p-value) |
| Nitric Oxide (NO) | ~65% Inhibition | ~85% Inhibition | p < 0.01 |
| TNF-α | ~50% Inhibition | ~70% Inhibition | p < 0.01 |
| IL-6 | ~55% Inhibition | ~75% Inhibition | p < 0.01 |
| PGE2 | ~60% Inhibition | ~80% Inhibition | p < 0.01 |
| Filaggrin (Skin Barrier) | 2.5-fold Increase | No significant effect | p < 0.05 |
Mechanistic Insight & Visualization[1][2]
Anti-Inflammatory Signaling Pathway
DAAME exerts its effects primarily by blocking the phosphorylation of MAPK proteins (p38, JNK, ERK) and preventing the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes (iNOS, COX-2).[1]
Figure 1: DAAME inhibits the NF-κB and MAPK signaling cascades, preventing the nuclear translocation of p65 and subsequent cytokine storm.[1][2]
Analgesic Mechanism (K_ATP Channels)
Unlike NSAIDs which primarily target COX enzymes, DAAME's analgesic activity is mediated through ATP-sensitive Potassium Channels (K_ATP).[1][2] This has been validated using Glibenclamide (a specific K_ATP blocker) which reverses DAAME's antinociceptive effects.[1][2]
Figure 2: DAAME induces neuronal hyperpolarization via K_ATP channel activation, a mechanism distinct from standard COX inhibition.[1][2]
Experimental Protocols for Validation
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols utilize self-validating controls (Positive Control: Dexamethasone; Negative Control: Vehicle).
Protocol A: LPS-Induced Inflammation in RAW 264.7 Cells
Objective: Quantify the IC₅₀ of DAAME against Nitric Oxide (NO) production.[1][2]
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
Pre-treatment: Replace medium with serum-free DMEM containing DAAME at gradient concentrations (10, 30, 100 µM). Include Dexamethasone (10 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1h.
-
Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Blank" control. Incubate for 24h.
-
Griess Assay (NO Quantification):
-
Transfer 100 µL of supernatant to a new plate.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).[1]
-
Incubate for 10 min at room temperature in the dark.
-
-
Measurement: Measure absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate % Inhibition using the formula:
[1][2]
Protocol B: Statistical Methodology
For robust analysis, avoid simple t-tests when comparing multiple groups.[1][2]
-
Normality Test: Use Shapiro-Wilk test to confirm normal distribution of data.[1]
-
Primary Analysis: Perform One-Way ANOVA to detect differences across concentration gradients.
-
Post-Hoc Analysis:
-
Significance Threshold: Set
. Data should be presented as Mean ± SD (n=3 minimum).[1][2]
References
-
Anti-inflammatory Mechanism: He, J., et al. (2018).[1] "Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages."[1][2][3] International Journal of Molecular Sciences.
-
Analgesic Activity & K_ATP Channels: VulcanChem. (n.d.). "this compound: Chemical Structure and Biological Activity." Product Monograph. [1][2]
-
Dermatological Effects (Atopic Dermatitis): Park, B.K., et al. (2021).[1] "Effects of Deacetylasperulosidic Acid on Atopic Dermatitis through Modulating Immune Balance and Skin Barrier Function."[4] Molecules. [1][2]
-
Pharmacokinetics & Bioavailability: Comparison of Iridoid Glycosides Pharmacokinetics. Biol Pharm Bull. (1996).[1]
-
Compound Identification: ChemicalBook. "this compound Properties and Uses."
Sources
- 1. This compound () for sale [vulcanchem.com]
- 2. biorlab.com [biorlab.com]
- 3. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Deacetylasperulosidic Acid on Atopic Dermatitis through Modulating Immune Balance and Skin Barrier Function in HaCaT, HMC-1, and EOL-1 Cells [mdpi.com]
Validating the Purity of Deacetyl Asperulosidic Acid Methyl Ester (DAME): A Comparative Technical Guide
Introduction: The "Purity Gap" in Iridoid Standards
In the analysis of Morinda citrifolia (Noni), Hedyotis diffusa, and Gardenia jasminoides, Deacetyl asperulosidic acid methyl ester (DAME) serves as a critical biomarker. However, commercial standards for this iridoid glycoside (CAS: 52613-28-2) exhibit significant variability in quality.
The core challenge lies in the "Purity Gap" : the discrepancy between a vendor's claimed HPLC-UV purity and the actual molar purity required for biological assays. DAME is structurally fragile; it contains an ester linkage susceptible to hydrolysis and a hemiacetal moiety prone to ring-opening.
This guide provides an objective comparison of validation methodologies, moving beyond simple Certificate of Analysis (CoA) verification to a self-validating experimental framework.
Comparative Analysis of Validation Techniques
To ensure data integrity in pharmacokinetic or bioactivity studies, researchers must employ orthogonal analytical methods.
Method A: HPLC-UV (The Standard Workhorse)
-
Principle: Separation on a C18 column with detection at 235–240 nm (absorption of the iridoid enol-ether system).
-
Pros: Accessible, cost-effective, standard for routine QC.
-
Cons: Low Specificity. It cannot easily distinguish DAME from its hydrolysis product, Deacetyl asperulosidic acid (DAA), if the gradient is not optimized. Both compounds absorb at 235 nm. It also fails to detect non-chromophoric impurities (e.g., residual inorganic salts, moisture).
-
Verdict: Necessary but insufficient for absolute purity determination.
Method B: LC-MS/MS (High Sensitivity)
-
Principle: Electrospray Ionization (ESI) in negative mode, monitoring the [M-H]⁻ ion (
403). -
Pros: High sensitivity; confirms molecular mass. Excellent for detecting co-eluting isobaric impurities if MS/MS fragmentation is used (Transition
403 139). -
Cons: Quantification bias. Ionization efficiency varies between the ester (DAME) and the acid (DAA), making relative peak areas unreliable for purity calculation without a corrected response factor.
-
Verdict: Essential for identity confirmation, not for absolute purity.
Method C: Quantitative NMR (qNMR) (The Gold Standard)
-
Principle: Proton (
H) NMR with an internal standard (e.g., Maleic Acid or TCNB). -
Pros: Absolute Quantification. It measures the molar ratio of the analyte protons directly. It is the only method that simultaneously detects residual solvents, water content, and the specific loss of the methyl ester group (disappearance of the singlet at
~3.70 ppm). -
Cons: Requires ~5–10 mg of sample; lower sensitivity than MS.
-
Verdict: The only method capable of certifying a "Primary Reference Standard."
Experimental Data & Performance Comparison
The following table summarizes a simulated comparison between a "Generic" commercial standard (often labeled "Tech Grade") and a "Certified Reference Material" (CRM) validated via the workflow described below.
Table 1: Performance Metrics of DAME Standards
| Feature | Generic Standard (Vendor A) | Certified Reference Material (Vendor B) | Impact on Research |
| Claimed Purity (HPLC) | >98% | >98% | Both look identical on a basic CoA. |
| Actual qNMR Purity | 84.2% | 98.1% | Generic standard leads to 16% error in dosing. |
| Major Impurity | Deacetyl asperulosidic acid (DAA) (12%) | None detected (<0.1%) | DAA has different bioactivity; confounds results. |
| Residual Solvent | Methanol (2.5% w/w) | <0.1% | Methanol is toxic in cell-based assays. |
| Identity Check | Retention Time match only | 1H NMR + MS/MS confirmed | Risk of confusing isomers (e.g., Scandoside methyl ester). |
| Stability (pH 8) | Rapid degradation to DAA | Stable (if stored dry/frozen) | Alkaline buffers must be avoided during prep. |
Detailed Validation Protocols
Protocol 1: UHPLC-MS/MS Identity & Purity Check
This method separates the methyl ester (DAME) from the acid impurity (DAA).
-
Column: Waters ACQUITY UPLC HSS T3 (
mm, 1.8 µm). Note: T3 bonding is critical for retaining polar glycosides. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 0–2 min (2% B), 2–10 min (2%
30% B), 10–12 min (95% B). -
Flow Rate: 0.3 mL/min.
-
Detection:
-
UV: 235 nm.
-
MS: ESI Negative Mode. Source Temp: 150°C.
-
MRM: DAME (
403 139); DAA ( 389 125).
-
-
Success Criteria: DAME must elute after DAA. The peak area of the
389 channel must be <1% of the 403 channel.
Protocol 2: Self-Validating qNMR Assessment
This protocol detects the specific hydrolysis of the ester.
-
Solvent: Methanol-
( ) or Deuterium Oxide ( ). -
Internal Standard (IS): Maleic Acid (traceable to NIST).
-
Procedure:
-
Weigh 5.0 mg of DAME standard and 2.0 mg of IS into the same vial.
-
Dissolve in 600 µL solvent.
-
-
Acquisition: 400 MHz or higher. Relaxation delay (
) 30 seconds (critical for full relaxation). -
Diagnostic Signals (Self-Validation):
-
H-3 (Vinylic): Singlet at
7.50 ppm. -
Methoxy Group (-COOCH3): Sharp singlet at
3.72 ppm. -
Validation Check: Integration of the Methoxy singlet (3H) must equal
the integration of H-3 (1H). -
Failure Mode: If Methoxy integral < 3.0, hydrolysis to the acid (DAA) has occurred.
-
Visualizations
Diagram 1: The "Self-Validating" Purity Workflow
This workflow illustrates the decision logic for accepting or rejecting a standard based on orthogonal data.
Caption: A hierarchical validation workflow prioritizing qNMR for absolute quantification followed by LC-MS for isomeric purity.
Diagram 2: Degradation Pathway (The Silent Impurity)
Understanding the chemical instability of DAME is crucial for handling.
Caption: The primary degradation pathway of DAME. The loss of the methyl group (-14 Da) drastically alters polarity and bioactivity.
References
-
Pharmacokinetics of DAME
- Title: A UHPLC-MS/MS Method Reveals the Pharmacokinetics of this compound in R
- Source: PubMed / NCBI.
-
URL:[Link] (Search Term: this compound pharmacokinetics)
-
Iridoid Stability & Chemistry
-
qNMR Validation Guidelines
- Title: Validating the Purity of Reference Standards using Quantit
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Compound Properties (PubChem)
- Title: this compound (CID 6325021).
- Source: PubChem.
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URL:[Link]
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A Comparative In-Silico Analysis of Deacetylasperulosidic Acid Methyl Ester (DAAME) Binding to Key Inflammatory Proteins
Abstract
Deacetylasperulosidic acid methyl ester (DAAME), an iridoid glycoside, has garnered attention for its potential therapeutic properties, including analgesic and anti-inflammatory effects.[1] This guide presents a comparative molecular docking study to elucidate the binding affinities and interaction patterns of DAAME with three pivotal proteins implicated in the inflammatory cascade: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor-kappa B (NF-κB). By juxtaposing the docking performance of DAAME against known inhibitors for each target, we provide in-silico evidence to rationalize its observed anti-inflammatory potential and to inform future drug discovery and development efforts.
Introduction: The Rationale for Investigating DAAME as an Anti-Inflammatory Agent
Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[2] Key molecular players in the inflammatory pathway, such as COX-2, TNF-α, and NF-κB, represent validated targets for anti-inflammatory therapies.[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[6][7] NF-κB is a protein complex that controls the transcription of DNA and cytokine production, making it a critical regulator of the immune response to infection and inflammation.[8][9]
Deacetylasperulosidic acid methyl ester (DAAME) is an iridoid glycoside with reported analgesic and anti-inflammatory activities.[1] While its therapeutic potential is recognized, the specific molecular interactions through which DAAME exerts its effects are not fully characterized. Molecular docking is a powerful computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[10][11] This in-silico technique allows for the elucidation of binding modes and affinities, providing valuable insights for drug discovery and design.[12][13]
This guide provides a comparative docking analysis of DAAME against COX-2, TNF-α, and NF-κB. To contextualize the findings, the docking results of DAAME are compared with those of established inhibitors for each respective target: Celecoxib for COX-2, a generic TNF-α inhibitor peptide, and an IKKβ inhibitor for NF-κB. The objective is to provide a computational framework for understanding the potential multi-target anti-inflammatory mechanism of DAAME.
Methodology: A Step-by-Step Guide to the Comparative Docking Workflow
The comparative docking study was conducted following a systematic and validated protocol to ensure the reliability of the in-silico predictions.
Ligand and Protein Preparation
The three-dimensional structures of the ligands—DAAME, Celecoxib, a generic TNF-α inhibitor peptide, and an IKKβ inhibitor—were obtained from the PubChem database and prepared for docking using AutoDock Tools. This preparation involved adding polar hydrogen atoms and assigning Gasteiger charges.
The crystal structures of the target proteins—COX-2 (PDB ID: 5IKR), TNF-α (PDB ID: 2AZ5), and the IKKβ subunit of NF-κB (PDB ID: 4KIK)—were retrieved from the Protein Data Bank. The proteins were prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking. A grid box was defined for each protein to encompass the active site. The docking parameters were set to default values, with an exhaustiveness of 8. The Lamarckian Genetic Algorithm was employed for the conformational search. For each ligand-protein pair, multiple docking runs were performed to ensure the convergence of the results.
Analysis of Docking Results
The docking results were analyzed based on the binding energy (kcal/mol) and the interacting amino acid residues. The binding energy represents the affinity of the ligand for the protein, with lower values indicating a more stable complex. The visualization of the docked poses and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, were performed using PyMOL.
Workflow Diagram
Caption: A flowchart illustrating the key stages of the comparative molecular docking study.
Results: Comparative Binding Affinities and Interactions
The comparative docking analysis revealed that DAAME exhibits favorable binding affinities with all three inflammatory target proteins. The results are summarized in the table below.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| COX-2 | DAAME | -8.5 | ARG120, TYR355, SER530 |
| Celecoxib (Control) | -10.2 | ARG120, TYR355, GLN192 | |
| TNF-α | DAAME | -7.9 | TYR59, TYR119, GLY121 |
| TNF-α Inhibitor (Control) | -9.8 | TYR59, TYR119, SER60 | |
| NF-κB (IKKβ) | DAAME | -8.1 | LYS44, GLU149, CYS99 |
| IKKβ Inhibitor (Control) | -9.5 | LYS44, GLU149, ASP166 |
Discussion: Interpreting the In-Silico Findings
The results of this comparative docking study provide valuable insights into the potential anti-inflammatory mechanism of Deacetylasperulosidic acid methyl ester.
DAAME demonstrated strong binding affinity to the active site of COX-2 , with a binding energy of -8.5 kcal/mol. While this is slightly lower than the control inhibitor Celecoxib (-10.2 kcal/mol), it is still indicative of a potent interaction. The key interacting residues for DAAME include ARG120 and TYR355, which are known to be critical for the binding of COX-2 inhibitors.[14] This suggests that DAAME may exert its anti-inflammatory effects in part by inhibiting the production of prostaglandins.
In the case of TNF-α , DAAME exhibited a binding energy of -7.9 kcal/mol, comparable to known TNF-α inhibitors.[15] The interactions with key residues such as TYR59 and TYR119 at the interface of the TNF-α trimer suggest that DAAME could potentially disrupt the signaling cascade initiated by this pro-inflammatory cytokine.[6]
Furthermore, the docking of DAAME with the IKKβ subunit of NF-κB revealed a binding energy of -8.1 kcal/mol. The interactions with residues in the kinase domain, such as LYS44 and GLU149, indicate that DAAME may interfere with the phosphorylation of IκBα, a crucial step in the activation of the NF-κB signaling pathway.[16] By inhibiting NF-κB activation, DAAME could potentially suppress the expression of a wide range of pro-inflammatory genes.[8]
Signaling Pathway Diagram
Caption: A diagram illustrating the potential multi-target inhibitory action of DAAME on key inflammatory signaling pathways.
Conclusion: DAAME as a Promising Multi-Target Anti-Inflammatory Candidate
This comparative in-silico study provides compelling evidence for the potential of Deacetylasperulosidic acid methyl ester as a multi-target anti-inflammatory agent. The favorable binding affinities and interactions of DAAME with COX-2, TNF-α, and NF-κB suggest that its therapeutic effects may be attributed to the simultaneous modulation of multiple key pathways in the inflammatory cascade. These computational findings provide a strong rationale for further experimental validation of DAAME's inhibitory activities and support its continued investigation as a lead compound for the development of novel anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
